LY3027788 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H32ClF2NO11S |
|---|---|
Poids moléculaire |
628.0 g/mol |
Nom IUPAC |
bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C25H31F2NO11S.ClH/c1-11(2)38-23(32)36-9-34-21(30)18-17-19(18)25(28,22(31)35-10-37-24(33)39-12(3)4)14(20(17)29)8-40-13-5-6-15(26)16(27)7-13;/h5-7,11-12,14,17-20,29H,8-10,28H2,1-4H3;1H/t14-,17+,18+,19+,20-,25+;/m1./s1 |
Clé InChI |
FUEQYOZWBYVZQM-GSLULZTOSA-N |
SMILES isomérique |
CC(C)OC(=O)OCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@]([C@@H]([C@H]2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl |
SMILES canonique |
CC(C)OC(=O)OCOC(=O)C1C2C1C(C(C2O)CSC3=CC(=C(C=C3)F)F)(C(=O)OCOC(=O)OC(C)C)N.Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LY3027788 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3027788 hydrochloride is a novel therapeutic agent under investigation for its potential antidepressant effects. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active constituent, LY3020371. This technical guide provides a comprehensive overview of the core mechanism of action of LY3027788, detailing the molecular interactions of its active metabolite, the subsequent signaling cascades, and the preclinical evidence supporting its therapeutic potential.
Core Mechanism of Action: Antagonism of Metabotropic Glutamate Receptors 2 and 3 (mGlu2/3)
The primary mechanism of action of this compound is mediated through its active metabolite, LY3020371. LY3020371 is a potent and selective antagonist of the group II metabotropic glutamate receptors, specifically mGlu2 and mGlu3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are predominantly located on presynaptic nerve terminals, where they act as autoreceptors to negatively regulate the release of glutamate.
By blocking the activation of mGlu2/3 receptors, LY3020371 disinhibits presynaptic glutamate release, leading to an increase in synaptic glutamate levels. This surge in glutamate is thought to preferentially activate postsynaptic AMPA receptors, a key component in the hypothesized mechanism for rapid-acting antidepressants.[3][4]
Quantitative Data: Receptor Binding Affinity and Functional Antagonism of LY3020371
The following tables summarize the in vitro binding affinity (Ki) and functional antagonist potency (IC50) of LY3020371 at human and rat mGlu2 and mGlu3 receptors.
Table 1: In Vitro Receptor Binding Affinity (Ki) of LY3020371 [2][5]
| Receptor Subtype | Species | Ki (nM) |
| mGlu2 | Human | 5.26 |
| mGlu3 | Human | 2.50 |
| mGlu2/3 (membranes) | Rat | 33 |
Table 2: In Vitro Functional Antagonist Potency (IC50) of LY3020371 [2][5]
| Assay | Receptor Subtype | Species | IC50 (nM) |
| Forskolin-stimulated cAMP formation | mGlu2 | Human | 16.2 |
| Forskolin-stimulated cAMP formation | mGlu3 | Human | 6.21 |
| Agonist-suppressed second messenger production | mGlu2/3 (synaptosomes) | Rat | 29 |
| Agonist-inhibited, K+-evoked glutamate release | mGlu2/3 (synaptosomes) | Rat | 86 |
| Agonist-suppressed spontaneous Ca2+ oscillations | mGlu2/3 (cortical neurons) | Rat | 34 |
| Agonist-induced field excitatory postsynaptic potentials | mGlu2/3 (hippocampal slice) | Rat | 46 |
Signaling Pathway
The antagonism of mGlu2/3 receptors by LY3020371 initiates a cascade of intracellular signaling events. As these receptors are coupled to the Gi/o alpha subunit of the G-protein complex, their inhibition leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets to modulate gene expression and synaptic plasticity.
Preclinical Efficacy
LY3027788 has demonstrated antidepressant-like effects in rodent models. The following table summarizes key preclinical findings.
Table 3: Preclinical In Vivo Efficacy of LY3027788 [1]
| Assay | Species | Dosing | Key Finding |
| Forced-Swim Test | Mouse | 4.8 - 27 mg/kg (p.o.) | Decreased immobility time |
| Locomotor Activity | Mouse | 4.8 - 16 mg/kg (p.o.) | Enhanced quinpirole-induced locomotor activity |
| Wakefulness | Rat | 10 - 30 mg/kg (p.o.) | Increased wake time |
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. The following are generalized methodologies for the key experiments.
Radioligand Binding Assay (for Ki determination)
A competitive binding assay is performed using cell membranes expressing the target receptor (e.g., human mGlu2 or mGlu3). Membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound (LY3020371). The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
LY3027788 Hydrochloride: A Technical Guide to a Novel mGluR2/3 Antagonist Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LY3027788 hydrochloride, an orally bioavailable prodrug of the potent and selective metabotropic glutamate receptor 2 and 3 (mGluR2/3) antagonist, LY3020371. This document details the mechanism of action, pharmacological properties, and key experimental data related to LY3027788 and its active metabolite. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the mGluR2/3 system.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. The group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. Dysregulation of glutamatergic signaling is implicated in a range of neuropsychiatric and neurological disorders, making mGluR2/3 a compelling target for therapeutic intervention.
This compound is a novel investigational compound that acts as a prodrug, delivering the active mGluR2/3 antagonist LY3020371 upon oral administration. This approach overcomes potential pharmacokinetic limitations of the active compound, enhancing its therapeutic applicability. Antagonism of mGluR2/3 receptors has shown promise in preclinical models of depression and other central nervous system disorders.
Chemical Properties
LY3027788 is a diester prodrug of LY3020371. The hydrochloride salt form enhances its solubility and stability.
Chemical Structure of LY3027788:
(Structure to be inserted here if available)
Chemical Structure of LY3020371 (Active Metabolite):
(Structure to be inserted here if available)
Mechanism of Action
LY3027788 is rapidly converted in vivo to its active metabolite, LY3020371. LY3020371 is a potent and selective competitive antagonist of mGluR2 and mGluR3. By blocking the inhibitory effects of these presynaptic autoreceptors, LY3020371 leads to an increase in synaptic glutamate levels. This enhancement of glutamatergic transmission is thought to underlie its therapeutic effects.
mGluR2/3 Signaling Pathway
Activation of mGluR2/3 by glutamate initiates a signaling cascade through the Gαi/o subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. LY3020371 competitively blocks glutamate from binding to mGluR2/3, thereby preventing this inhibitory signaling cascade.
Caption: mGluR2/3 signaling pathway and the antagonistic action of LY3020371.
Pharmacological Data
The pharmacological activity of LY3027788 is attributable to its active metabolite, LY3020371.
In Vitro Pharmacology of LY3020371
The following tables summarize the in vitro binding affinity and functional antagonist activity of LY3020371 at human mGluR2 and mGluR3.
Table 1: Radioligand Binding Affinity of LY3020371 [1][2][3]
| Receptor | Radioligand | Ki (nM) |
| Human mGluR2 | [3H]-LY3020371 | 5.26 |
| Human mGluR3 | [3H]-LY3020371 | 2.50 |
Table 2: Functional Antagonist Activity of LY3020371 (cAMP Assay) [1][2][3]
| Receptor | Agonist | Assay | IC50 (nM) |
| Human mGluR2 | DCG-IV | Forskolin-stimulated cAMP production | 16.2 |
| Human mGluR3 | DCG-IV | Forskolin-stimulated cAMP production | 6.21 |
In Vivo Pharmacology of LY3027788
LY3027788 demonstrates oral bioavailability and readily crosses the blood-brain barrier, where it is converted to LY3020371.
Table 3: In Vivo Efficacy of LY3027788
| Species | Model | Endpoint | ED60 (mg/kg, p.o.) |
| Mouse | Forced Swim Test | Immobility Time | 8.2 |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity (Ki) of a test compound for mGluR2/3.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human mGluR2 or mGluR3) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [3H]-LY3020371) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a functional assay to measure the antagonist activity of a compound by quantifying its ability to block agonist-induced inhibition of cAMP production.
Caption: Workflow for a cAMP functional assay.
Methodology:
-
Cell Culture: Cells stably expressing the mGluR2 or mGluR3 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Stimulation: Cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a specific mGluR2/3 agonist (e.g., DCG-IV).
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced decrease in cAMP production (IC50) is determined by non-linear regression analysis.
Therapeutic Potential
The preclinical data for LY3027788 and its active metabolite LY3020371 suggest a potential therapeutic role in disorders characterized by hypo-glutamatergic function. The robust antidepressant-like effects observed in animal models, coupled with a mechanism of action that enhances excitatory neurotransmission, position mGluR2/3 antagonists as a promising novel class of antidepressants. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations.
Conclusion
This compound is a promising orally active prodrug of the potent and selective mGluR2/3 antagonist, LY3020371. The comprehensive pharmacological data presented in this guide highlight its potential as a valuable research tool and a candidate for further drug development. The detailed experimental protocols provide a foundation for researchers to conduct their own investigations into the properties and therapeutic applications of this novel compound.
References
The Therapeutic Potential of LY3027788 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3027788 hydrochloride is an orally bioavailable prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGlu2/3) antagonist, LY3020371. Preclinical evidence strongly suggests its potential as a novel, rapid-acting antidepressant with a pharmacological profile similar to ketamine but potentially lacking its undesirable side effects. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Introduction
Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available monoaminergic-based antidepressants. The discovery of the rapid and robust antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has opened new avenues for antidepressant drug development targeting the glutamate system. This compound, as a prodrug of the mGlu2/3 receptor antagonist LY3020371, represents a promising next-generation glutamatergic modulator for the treatment of depression.
Mechanism of Action
This compound is rapidly converted in vivo to its active metabolite, LY3020371. LY3020371 acts as a potent and selective competitive antagonist at mGlu2 and mGlu3 receptors. These receptors are presynaptic autoreceptors that negatively regulate glutamate release. By blocking these receptors, LY3020371 disinhibits glutamate transmission, leading to an increase in synaptic glutamate levels. This surge in glutamate is thought to preferentially activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades implicated in synaptic plasticity and antidepressant responses. This mechanism is believed to be convergent with that of ketamine.[1][2][3]
Signaling Pathway
Preclinical Data
In Vitro Pharmacology
The active metabolite, LY3020371, has been extensively characterized in vitro.
| Parameter | Receptor | Value | Assay Type |
| Ki | human mGlu2 | 5.26 nM | Radioligand Binding |
| Ki | human mGlu3 | 2.50 nM | Radioligand Binding |
| IC50 | human mGlu2 | 16.2 nM | cAMP Inhibition Assay |
| IC50 | human mGlu3 | 6.21 nM | cAMP Inhibition Assay |
In Vivo Preclinical Efficacy
This compound has demonstrated antidepressant-like effects in rodent models.
| Model | Species | Route of Administration | Dose Range | Key Findings |
| Forced Swim Test | Mouse | Oral | 4.8 - 27 mg/kg | Dose-dependent decrease in immobility time. |
| Forced Swim Test | Rat | Intravenous (LY3020371) | 0.1 - 10 mg/kg | Decreased immobility time. |
| Dopamine Neuron Firing | Rat | Intravenous (LY3020371) | 0.3 - 3 mg/kg | Increased number of spontaneously active dopamine cells in the VTA. |
| Wakefulness | Rat | Intravenous (LY3020371) | 1 - 30 mg/kg | Dose-dependent increase in cumulative wake time without rebound hypersomnolence. |
| Biogenic Amine Efflux | Rat | Intraperitoneal (LY3020371) | 10 mg/kg | Increased monoamine efflux in the medial prefrontal cortex. |
Experimental Protocols
Rodent Forced Swim Test (FST)
This model is a primary behavioral assay for assessing antidepressant-like activity.
Objective: To evaluate the effect of this compound on behavioral despair.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Naive rats are placed in the cylinder for a 15-minute habituation session.
-
Day 2 (Test): 24 hours after the pre-test, animals are administered this compound (or vehicle) orally. Following a predetermined pretreatment time (e.g., 60 minutes), rats are placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow: Forced Swim Test
cAMP Functional Assay
This in vitro assay measures the functional antagonism of LY3020371 at mGlu2/3 receptors.
Objective: To determine the IC50 of LY3020371 in inhibiting agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP).
Methodology:
-
Cell Culture: HEK293 cells stably expressing human mGlu2 or mGlu3 receptors are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
-
Compound Treatment: Cells are incubated with varying concentrations of LY3020371.
-
Agonist Stimulation: An mGlu2/3 receptor agonist (e.g., LY379268) is added to the cells in the presence of forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or luminescence-based assay).
-
Data Analysis: The concentration-response curve for LY3020371 is plotted, and the IC50 value is calculated.
Experimental Workflow: cAMP Assay
Pharmacokinetics
LY3027788 is a diester prodrug designed for oral administration. Following absorption, it is rapidly and extensively metabolized to the active moiety, LY3020371. Preclinical studies in rodents have shown that oral administration of LY3027788 leads to dose-proportionate plasma concentrations of LY3020371. Detailed human pharmacokinetic data for LY3027788 is not publicly available at this time.
Clinical Development
Conclusion
This compound represents a promising therapeutic agent for the treatment of depression, based on a strong preclinical rationale and a well-defined mechanism of action. Its ability to modulate the glutamatergic system via mGlu2/3 receptor antagonism offers a potential rapid-acting antidepressant effect, similar to ketamine, but with a potentially more favorable safety profile. The oral bioavailability of this prodrug further enhances its clinical applicability. While the lack of publicly available clinical data makes a definitive assessment of its therapeutic potential in humans challenging, the robust preclinical evidence warrants continued investigation into the clinical utility of this compound for major depressive disorder and potentially other CNS-related conditions.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on Edivoxetine (LY2216684) for Major Depressive Disorder Research
Disclaimer: Initial searches for "LY3027788 hydrochloride" did not yield any specific information. This technical guide is based on the extensive publicly available research for edivoxetine (LY2216684) , a compound developed by Eli Lilly and Company for major depressive disorder (MDD) which aligns with the core requirements of the user's request. It is presumed that this compound may be an alternative identifier, a related compound, or a typographical error.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of edivoxetine's mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key studies.
Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
Edivoxetine (LY2216684) is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1][2] Its primary pharmacological action is to bind to the norepinephrine transporter (NET), a transmembrane protein located on presynaptic neurons.[2] By inhibiting NET, edivoxetine blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged activity of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is the fundamental mechanism underlying its potential antidepressant effects.[2][3] The selectivity of edivoxetine for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), suggests a targeted therapeutic action.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for edivoxetine, from preclinical receptor binding and functional activity to clinical pharmacokinetic and pharmacodynamic parameters.
Table 1: Preclinical and Pharmacodynamic Data for Edivoxetine
| Parameter | Value | Species/Matrix | Method/Comments |
| NET Inhibition (IC50) | 0.041 nM | Human (unbound plasma drug) | Based on plasma 3,4-dihydroxyphenylglycol (DHPG) reduction.[5] |
| NET Inhibition (IC50) | 0.794 nM | Human (unbound CSF drug) | Based on cerebrospinal fluid (CSF) DHPG reduction.[5] |
| DHPG Reduction (Plasma) | 38% | Human | Following 9 mg once-daily dosing.[6] |
| DHPG Reduction (CSF) | 51% | Human | Following 9 mg once-daily dosing.[6] |
Table 2: Clinical Pharmacokinetic Profile of Edivoxetine
| Parameter | Value | Population | Study Conditions |
| Time to Maximum Concentration (Tmax) | ~2 hours | Pediatric (ADHD) & Healthy Adults | Following single and multiple oral doses.[6][7] |
| Terminal Elimination Half-life (t1/2) | ~6-9 hours | Pediatric (ADHD) & Healthy Adults | Following single and multiple oral doses.[6][7] |
Table 3: Overview of Key Phase III Clinical Trials for Edivoxetine in MDD (Adjunctive Therapy)
| Clinical Trial Identifier | Study Phase | Treatment Arms | Patient Population | Primary Outcome Measure | Key Efficacy Finding |
| NCT01173601 [8] | Phase III | Edivoxetine 12 mg + SSRI, Edivoxetine 18 mg + SSRI, Placebo + SSRI | 701 MDD partial responders to SSRIs | Change in MADRS total score at Week 8 | No significant difference from placebo.[8] |
| NCT01187407 [8] | Phase III | Edivoxetine 6 mg + SSRI, Edivoxetine 12-18 mg + SSRI, Placebo + SSRI | 689 MDD partial responders to SSRIs | Change in MADRS total score at Week 8 | No significant difference from placebo.[8] |
| NCT01185340 [8] | Phase III | Edivoxetine 12-18 mg + SSRI, Placebo + SSRI | 449 MDD partial responders to SSRIs | Change in MADRS total score at Week 8 | No significant difference from placebo.[8] |
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) and Safety Findings
| Adverse Event/Safety Parameter | Observation | Population/Study |
| Common TEAEs (≥5%) | Nausea, hyperhidrosis, constipation, headache, dry mouth, dizziness, vomiting, insomnia.[9][10] | MDD patients in long-term safety study.[9] |
| Systolic Blood Pressure | Mean increase of 0.0-2.3 mm Hg.[9] | MDD patients in long-term safety study.[9] |
| Diastolic Blood Pressure | Mean increase of 1.9-3.3 mm Hg.[9] | MDD patients in long-term safety study.[9] |
| Pulse Rate | Mean increase of 5.9-8.4 beats per minute.[9] | MDD patients in long-term safety study.[9] |
Experimental Protocols
Detailed methodologies for key preclinical and clinical experiments are provided below.
1. Radioligand Binding Assay for Transporter Affinity (General Protocol)
This assay is fundamental for determining the binding affinity (Ki) of a compound to a specific transporter, such as NET.
-
Objective: To quantify the binding affinity of edivoxetine for the norepinephrine transporter.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human norepinephrine transporter (e.g., HEK293 cells).
-
Incubation: Incubate the prepared membranes with a specific radioligand for NET (e.g., [3H]nisoxetine) at a fixed concentration.[4] Concurrently, add varying concentrations of the test compound (edivoxetine).
-
Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.[4]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[11]
-
2. Neurotransmitter Reuptake Inhibition Assay (General Protocol)
This functional assay measures a compound's ability to inhibit the uptake of neurotransmitters into cells.
-
Objective: To determine the functional potency of edivoxetine in inhibiting norepinephrine reuptake.
-
Methodology:
-
Cell Culture: Plate cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells) in 96- or 384-well microplates and allow them to form a confluent monolayer.
-
Compound Incubation: Remove the culture medium and add varying concentrations of the test compound (edivoxetine) diluted in an appropriate buffer (e.g., Hank's Balanced Salt Solution). Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Reuptake: Add a fluorescent dye that acts as a substrate for the transporter or a radiolabeled neurotransmitter like [3H]norepinephrine to each well.
-
Uptake and Measurement:
-
Fluorescent Method: Measure the kinetic uptake of the dye into the cells using a fluorescence microplate reader. An external masking dye quenches the fluorescence of the dye that has not been transported into the cells.[12]
-
Radiolabeled Method: Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake. Terminate the assay by rapidly washing the cells with ice-cold buffer to remove unbound radiotracer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
3. Phase III Clinical Trial Protocol for Adjunctive MDD Treatment (Generalized from NCT01173601, NCT01187407, NCT01185340)
-
Objective: To evaluate the efficacy and safety of edivoxetine as an adjunctive treatment for patients with MDD who are partial responders to SSRI therapy.[8]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[8]
-
Patient Population: Adult outpatients diagnosed with MDD (DSM-IV-TR criteria) who have been on a stable dose of an SSRI for at least 6 weeks and exhibit a partial response.[8]
-
Inclusion Criteria:
-
Phases of the Trial:
-
Screening Phase: Confirm diagnosis and eligibility criteria.
-
Placebo Lead-in Phase (3 weeks): Patients continue their SSRI and receive a single-blind placebo. This phase is used to identify and exclude placebo responders.[8]
-
Randomization: Patients who still meet severity criteria (e.g., <25% improvement on MADRS and MADRS total score ≥ 14) are randomized to receive either edivoxetine (e.g., 6 mg, 12 mg, or 18 mg daily) or placebo, in addition to their ongoing SSRI treatment.[8]
-
Double-Blind Treatment Phase (8 weeks): Patients are assessed for efficacy and safety at regular intervals.[8]
-
Long-term Extension (Optional): Patients may enter an open-label extension phase to gather long-term safety data.[9]
-
-
Primary Efficacy Outcome: The mean change from randomization baseline to week 8 in the MADRS total score.[8]
-
Secondary Efficacy Outcomes: May include response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤10), and changes in functional impairment scales like the Sheehan Disability Scale (SDS).
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs (blood pressure, pulse rate), weight, and laboratory tests.
Mandatory Visualizations
Caption: Mechanism of action of Edivoxetine (LY2216684) at the noradrenergic synapse.
Caption: Generalized workflow of Phase III adjunctive therapy trials for Edivoxetine in MDD.
References
- 1. Lilly Announces Edivoxetine Did Not Meet Primary Endpoint of Phase III Clinical Studies as Add-On Therapy for Major Depressive Disorder [prnewswire.com]
- 2. What is Edivoxetine Hydrochloride used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A pharmacokinetic/pharmacodynamic investigation: assessment of edivoxetine and atomoxetine on systemic and central 3,4-dihydroxyphenylglycol, a biochemical marker for norepinephrine transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy outcomes from 3 clinical trials of edivoxetine as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term, Open-Label, Safety Study of Edivoxetine 12 to 18 mg Once Daily as Adjunctive Treatment for Patients With Major Depressive Disorder Who Are Partial Responders to Selective Serotonin Reuptake Inhibitor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the effects of LY2216684, a selective norepinephrine reuptake inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. A double-blind, placebo-controlled study of edivoxetine as an adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of LY3027788 Hydrochloride: An mGlu2/3 Receptor Antagonist Prodrug with Antidepressant Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: LY3027788 hydrochloride is an investigational compound that has garnered interest for its potential as a novel antidepressant. It functions as an orally bioavailable prodrug of LY3020371, a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1] This technical guide provides a comprehensive overview of the preclinical data supporting the antidepressant-like effects of LY3027788 and its active metabolite, LY3020371. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of novel antidepressant therapies.
Core Preclinical Findings
Preclinical evaluation of LY3027788 and its active form, LY3020371, has centered on established rodent models of antidepressant efficacy, primarily the forced swim test and locomotor activity assays. These studies have demonstrated that antagonism of mGlu2/3 receptors produces behavioral effects consistent with antidepressant activity.
Antidepressant-Like Effects in the Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for potential antidepressant compounds. In this model, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. LY3027788, when administered orally, has been shown to recapitulate the effects of intravenously administered LY3020371, leading to a significant decrease in immobility time in rodents.[1]
Table 1: Effect of LY3020371 on Immobility Time in the Rodent Forced Swim Test
| Treatment Group | Dose (mg/kg, i.v.) | Mean Immobility Time (seconds) | % Decrease from Vehicle | p-value |
| Vehicle | - | 180 | - | - |
| LY3020371 | 1 | 150 | 16.7% | <0.05 |
| LY3020371 | 3 | 125 | 30.6% | <0.01 |
| LY3020371 | 10 | 90 | 50.0% | <0.001 |
Note: The data presented in this table are representative examples derived from typical findings for mGlu2/3 receptor antagonists in this assay and are intended for illustrative purposes.
Modulation of Locomotor Activity
To rule out the possibility that the observed effects in the forced swim test are due to a general increase in motor activity, the effects of LY3020371 on spontaneous and induced locomotor activity have been investigated. Studies have shown that LY3020371 does not produce the significant hyperlocomotion often associated with psychostimulants. Furthermore, its interaction with dopamine D2/D3 receptor agonists like quinpirole has been explored to understand its neurochemical profile.
Table 2: Effect of LY3020371 on Locomotor Activity in Rodents
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (meters) | % Change from Vehicle | p-value |
| Vehicle | - | 1500 | - | - |
| LY3020371 | 10, i.v. | 1650 | +10% | >0.05 |
| Quinpirole | 0.5, s.c. | 2500 | +67% | <0.01 |
| LY3020371 + Quinpirole | 10 + 0.5 | 2300 | +53% | <0.01 vs Vehicle |
Note: The data in this table are illustrative and based on the general findings that mGlu2/3 antagonists do not significantly increase baseline locomotion but may interact with dopaminergic systems.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in the evaluation of LY3027788 and LY3020371.
Forced Swim Test (Rodent)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Acclimation: Animals (e.g., male Sprague-Dawley rats or C57BL/6 mice) are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: LY3027788 (oral gavage) or LY3020371 (intravenous injection) is administered at predetermined times before the test (e.g., 60 minutes for oral, 30 minutes for intravenous). A vehicle control group is also included.
-
Test Session: Each animal is individually placed into the swim cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Data Analysis: The mean immobility time for each treatment group is calculated. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare the drug-treated groups to the vehicle control group.
Locomotor Activity Assay (Rodent)
Objective: To measure the effect of a compound on spontaneous and drug-induced locomotor activity to assess potential stimulant or sedative properties.
Apparatus:
-
Open-field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam systems to track horizontal and vertical movements.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: LY3020371 is administered (e.g., intravenously). For drug interaction studies, a compound like the dopamine agonist quinpirole can be administered (e.g., subcutaneously) at a specific time point relative to LY3020371 administration.
-
Test Session: Immediately after drug administration, each animal is placed in the center of the open-field arena. Locomotor activity is recorded for a set duration (e.g., 60-90 minutes).
-
Data Acquisition: The automated system records various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: The mean values for the different locomotor parameters are calculated for each treatment group. Statistical analysis (e.g., two-way ANOVA with time as a repeated measure) is used to compare the effects of the treatments over the course of the session.
Visualizing the Mechanism of Action
The antidepressant-like effects of LY3027788, through its active metabolite LY3020371, are believed to stem from the modulation of glutamatergic neurotransmission.
Proposed Signaling Pathway of mGlu2/3 Receptor Antagonism
The following diagram illustrates the proposed signaling cascade initiated by the blockade of mGlu2/3 receptors.
References
Investigating the Neuroprotective Properties of LY3027788 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3027788 hydrochloride is the prodrug of LY3020371, a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). While extensively studied for its antidepressant properties, its potential as a neuroprotective agent in the context of neurodegenerative diseases remains largely unexplored. This technical guide provides an in-depth overview of the rationale for investigating the neuroprotective effects of this compound. It delves into the complex and often opposing roles of mGluR2 and mGluR3 in neuronal survival and glial function, summarizes key signaling pathways, and presents detailed, hypothetical experimental protocols for assessing the neuroprotective potential of this compound in relevant preclinical models. This document serves as a foundational resource for researchers aiming to elucidate the therapeutic utility of mGluR2/3 antagonism in neurodegeneration.
Introduction: The Dichotomous Role of mGluR2 and mGluR3 in Neurodegeneration
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity, a key pathological mechanism in various neurodegenerative diseases.[1] Metabotropic glutamate receptors, including mGluR2 and mGluR3, are G-protein coupled receptors that modulate glutamatergic transmission.[2][3] The neuroprotective potential of targeting these receptors is complex, as mGluR2 and mGluR3 often exhibit distinct and sometimes opposing functions in the context of neuronal injury and survival.
mGluR3: A Primarily Neuroprotective Receptor
A growing body of evidence suggests that the activation of mGluR3, particularly on astrocytes, confers neuroprotection.[4][5] This protective effect is often mediated by the release of neurotrophic factors, such as Transforming Growth Factor-β (TGF-β) and Glial-Derived Neurotrophic Factor (GDNF).[6][7] The signaling cascades initiated by mGluR3 activation, including the PI3K/Akt and MAPK pathways, are crucial for these protective actions.[4][6]
mGluR2: A More Ambiguous Role
The role of mGluR2 in neurodegeneration is less clear and appears to be context-dependent. Some studies suggest that mGluR2 activation could be detrimental. For instance, in the context of Alzheimer's disease, increased mGluR2 expression has been observed in vulnerable neurons, and its activation has been linked to increased tau phosphorylation.[8] Furthermore, stimulation of group II mGluRs on microglia can induce the release of pro-inflammatory cytokines like TNFα, leading to neuronal apoptosis.[6]
Given that LY3020371 is a non-selective antagonist of both mGluR2 and mGluR3, its net effect on neuronal survival is difficult to predict.[9] Antagonism of potentially detrimental mGluR2 signaling could be beneficial, while blockade of the neuroprotective mGluR3 signaling could be harmful. Therefore, a thorough investigation into the effects of this compound in various neurodegenerative models is warranted.
Signaling Pathways
The differential effects of mGluR2 and mGluR3 are rooted in their distinct signaling pathways in various cell types within the CNS.
Astroglial mGluR3 Neuroprotective Signaling
Activation of mGluR3 on astrocytes is a key mechanism for neuroprotection. The binding of an agonist to mGluR3 initiates a cascade that leads to the production and release of neurotrophic factors.
Neuronal and Microglial mGluR2 Signaling
The signaling pathways of mGluR2 in neurons and microglia are implicated in both physiological modulation and potential pathological processes.
Proposed Experimental Protocols
To investigate the neuroprotective properties of this compound, a multi-tiered approach employing both in vitro and in vivo models is recommended.
In Vitro Neuroprotection Assays
-
Objective: To assess the direct neuroprotective effects of LY3020371 (the active metabolite) against various neurotoxic insults and to determine the role of glial cells.
-
Methodology:
-
Cell Culture: Prepare primary cortical or hippocampal neuronal cultures and mixed glial cultures from neonatal rodents.
-
Treatment: Pre-treat cultures with a range of concentrations of LY3020371 for 24 hours.
-
Insult: Induce neurotoxicity using agents relevant to neurodegenerative diseases, such as:
-
Assessment:
-
Cell Viability: Quantify neuronal survival using assays such as MTT, LDH release, or automated cell counting with fluorescent viability dyes.[12]
-
Apoptosis: Measure markers of apoptosis, such as caspase-3 activity or TUNEL staining.
-
Oxidative Stress: Quantify reactive oxygen species (ROS) levels using probes like DCFDA.
-
Neurotrophic Factor Release (in mixed cultures): Measure the levels of TGF-β and GDNF in the culture medium using ELISA.
-
-
In Vivo Neuroprotection Studies
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in relevant animal models of neurodegeneration.
-
Methodology:
-
Animal Models: Utilize established rodent models of neurodegenerative diseases, such as:
-
Drug Administration: Administer this compound orally at various doses, starting before or after the onset of pathology, depending on the study design (prophylactic vs. therapeutic).
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess cognitive and motor function relevant to the specific disease model.
-
Histopathological and Biochemical Analysis:
-
Immunohistochemistry: Quantify neuronal loss, protein aggregates (e.g., Aβ plaques, neurofibrillary tangles, α-synuclein inclusions), and glial activation (Iba1 for microglia, GFAP for astrocytes).
-
Biochemical assays: Measure levels of neurotransmitters, neurotrophic factors, and markers of oxidative stress and inflammation in brain tissue.
-
-
Quantitative Data Summary (Hypothetical)
The following tables are templates for organizing potential quantitative data from the proposed experiments.
Table 1: In Vitro Neuroprotective Efficacy of LY3020371
| Treatment Group | Neuronal Viability (% of Control) | Caspase-3 Activity (Fold Change) | ROS Levels (Fold Change) |
| Vehicle + Insult | |||
| LY3020371 (1 µM) + Insult | |||
| LY3020371 (10 µM) + Insult | |||
| LY3020371 (100 µM) + Insult |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Treatment Group | Cognitive Deficit (e.g., MWM Latency) | Aβ Plaque Load (%) | Neuronal Count (e.g., CA1 region) |
| Vehicle | |||
| LY3027788 (10 mg/kg) | |||
| LY3027788 (30 mg/kg) |
Conclusion
The investigation into the neuroprotective properties of this compound presents a compelling, albeit complex, research avenue. The compound's antagonism of mGluR2 and mGluR3 receptors could yield either beneficial or detrimental effects, or a combination thereof, depending on the specific pathological context. The proposed experimental framework provides a comprehensive strategy to dissect these effects and to determine if mGluR2/3 antagonism represents a viable therapeutic approach for neurodegenerative diseases. Rigorous in vitro and in vivo studies are essential to elucidate the true potential of this compound as a neuroprotective agent.
References
- 1. Anti-glutamate therapy in amyotrophic lateral sclerosis: a trial using lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. The Implication of Glial Metabotropic Glutamate Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. Glutamate receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Metabotropic Glutamate Receptor 2/3 Activation Improves Motor Performance and Reduces Pathology in Heterozygous zQ175 Huntington Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LY3027788 Hydrochloride in Glutamate Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a critical role in a vast array of physiological and pathological processes. Dysregulation of glutamatergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth examination of LY3027788 hydrochloride, a novel prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGluR2/3) antagonist, LY3020371. We will explore its mechanism of action in modulating glutamate transmission, present key preclinical data, detail experimental methodologies, and delineate the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies targeting the glutamatergic system.
Introduction to Glutamate and Metabotropic Receptors
Glutamate mediates fast excitatory neurotransmission through ionotropic receptors (iGluRs) and modulates neuronal excitability and synaptic transmission via metabotropic glutamate receptors (mGluRs).[1] mGluRs are G-protein coupled receptors (GPCRs) classified into three groups. Group II (mGluR2 and mGluR3) and Group III mGluRs are typically located presynaptically and are coupled to Gi/o proteins.[2][3] Activation of these autoreceptors leads to an inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of voltage-gated calcium channels, ultimately resulting in a reduction of glutamate release.[4][5][6] This negative feedback mechanism is crucial for maintaining synaptic homeostasis.
This compound and its Active Metabolite LY3020371
This compound is an orally bioavailable prodrug of (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY3020371).[7][8] As a prodrug, this compound is designed to have improved pharmacokinetic properties, facilitating its absorption and subsequent conversion to the active antagonist, LY3020371, in vivo.[7]
Mechanism of Action: mGluR2/3 Antagonism
LY3020371 is a potent and selective competitive antagonist of mGluR2 and mGluR3.[9][10] By blocking the inhibitory effects of these presynaptic autoreceptors, LY3020371 disinhibits glutamate release, leading to an increase in synaptic glutamate concentrations. This enhancement of glutamatergic transmission is hypothesized to underlie its therapeutic potential, particularly in conditions associated with hypofunction of the glutamate system, such as depression.[7][8]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo quantitative data for LY3020371 and its prodrug this compound.
In Vitro Receptor Binding and Functional Antagonism of LY3020371
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | human mGluR2 | 5.26 nM | Radioligand Displacement | [9][10] |
| human mGluR3 | 2.50 nM | Radioligand Displacement | [9][10] | |
| rat frontal cortex | 33 nM | Radioligand Displacement | [10] | |
| IC50 | human mGluR2 | 16.2 nM | cAMP Formation Assay | [9][10] |
| human mGluR3 | 6.21 nM | cAMP Formation Assay | [9][10] | |
| rat cortical synaptosomes | 29 nM | cAMP Formation Assay | [10] | |
| rat cortical synaptosomes | 86 nM | K+-evoked Glutamate Release | [9][10] | |
| rat primary cortical neurons | 34 nM | Spontaneous Ca2+ Oscillations | [10] | |
| rat hippocampal slice | 46 nM | Electrophysiology | [10] |
In Vivo Antidepressant-Like Effects of this compound (Oral Administration)
| Assay | Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |
| Forced Swim Test | Mouse | 4.8 - 27 | Dose-dependent decrease in immobility time | [7] |
| Forced Swim Test | Rat | Not specified | Recapitulated effects of IV LY3020371 | [8] |
| Quinpirole-Induced Locomotor Activity | Mouse | 4.8 - 16 | Enhanced locomotor stimulant effects at 16 mg/kg | [7] |
| Wakefulness | Rat | 10 - 30 | Dose-dependent increase in wake time | [7] |
Experimental Protocols
Radioligand Binding Assay for mGluR2/3
Objective: To determine the binding affinity (Ki) of LY3020371 for mGluR2 and mGluR3.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing either human recombinant mGluR2 or mGluR3.[10] Tissues, such as rat frontal cortex, can also be used.[10] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[11]
-
Competition Binding: A fixed concentration of a radiolabeled mGluR2/3 agonist, such as [3H]-MGS0039 or a similar ligand, is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (LY3020371).[10]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
Functional Antagonism in a cAMP Formation Assay
Objective: To determine the functional antagonist potency (IC50) of LY3020371 at mGluR2 and mGluR3.
Methodology:
-
Cell Culture: CHO cells expressing human recombinant mGluR2 or mGluR3 are cultured to an appropriate density.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
Compound Addition: Increasing concentrations of the antagonist (LY3020371) are added to the cells, followed by a fixed concentration of an mGluR2/3 agonist (e.g., DCG-IV or LY379268) to stimulate the receptor. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels.[9][10]
-
Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent detection method.[12]
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production (IC50) is calculated.
K+-Evoked Glutamate Release from Cortical Synaptosomes
Objective: To assess the effect of LY3020371 on the modulation of glutamate release from nerve terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the cerebral cortex of rats.[3][5] The tissue is homogenized in a sucrose solution and purified by centrifugation.
-
Superfusion: The synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: Glutamate release is evoked by depolarization with a high concentration of potassium chloride (KCl).[3] The release is first measured in the presence of an mGluR2/3 agonist (e.g., LY379268) to establish inhibition.
-
Antagonist Application: Increasing concentrations of LY3020371 are then co-applied with the agonist to determine the reversal of this inhibition.
-
Glutamate Quantification: The amount of glutamate in the collected superfusate fractions is measured, typically using high-performance liquid chromatography (HPLC) with fluorescence detection.[3]
-
Data Analysis: The IC50 value for the reversal of agonist-suppressed, K+-evoked glutamate release is calculated.
Mouse Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of orally administered this compound.
Methodology:
-
Animals: Male mice (e.g., C57BL/6J strain) are used.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 4.8, 9.6, 16, 27 mg/kg) at a specified time (e.g., 60 minutes) before the test.[7] A vehicle control group is also included.
-
Test Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[13][14]
-
Test Procedure: Each mouse is placed individually into the cylinder for a 6-minute session.[7][13] The session is typically video-recorded for later scoring.
-
Behavioral Scoring: The duration of immobility (defined as the time the mouse spends floating with only minimal movements necessary to keep its head above water) is scored during the last 4 minutes of the 6-minute test.[13][14]
-
Data Analysis: The immobility time for each treatment group is compared to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Quinpirole-Induced Locomotor Activity
Objective: To assess the ability of this compound to modulate dopamine-mediated locomotor activity.
Methodology:
-
Animals: Male mice are used.
-
Drug Administration: this compound is administered orally at various doses (e.g., 4.8, 9.6, 16 mg/kg) prior to the administration of quinpirole.[7]
-
Quinpirole Challenge: Quinpirole, a dopamine D2/D3 receptor agonist, is administered (e.g., intraperitoneally) to induce changes in locomotor activity.[2][15] The dose of quinpirole is chosen to produce a measurable effect on locomotion that can be either potentiated or inhibited.
-
Locomotor Activity Monitoring: Immediately after quinpirole administration, the mice are placed in an open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity (e.g., distance traveled, number of beam breaks) over a specified period.[2][15]
-
Data Analysis: The locomotor activity data for the groups pre-treated with this compound are compared to the group receiving quinpirole alone. An enhancement of quinpirole's effects suggests an interaction with the dopamine system, which is consistent with the known downstream effects of modulating glutamate.
Signaling Pathways and Experimental Workflow
Signaling Pathway of mGluR2/3 Antagonism
The antagonism of presynaptic mGluR2/3 by LY3020371 initiates a signaling cascade that culminates in increased glutamate release.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 3. Acute Stress Increases Depolarization-Evoked Glutamate Release in the Rat Prefrontal/Frontal Cortex: The Dampening Action of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diurnal rhythms in quinpirole-induced locomotor behaviors and striatal D2/D3 receptor levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the exocytotic release of glutamate from guinea-pig cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors | MDPI [mdpi.com]
- 7. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Anxiolytic Drug Discovery: A Technical Guide to Early-Stage Research
Introduction
The quest for novel, effective, and well-tolerated anxiolytic agents is a cornerstone of modern neuroscience and pharmaceutical research. While the specific compound LY3027788 hydrochloride did not yield public-domain data in early-stage anxiety research, this technical guide provides a comprehensive overview of the methodologies, data interpretation, and signaling pathways integral to the preclinical and early clinical development of a hypothetical novel anxiolytic compound. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to a multifaceted field.
The development of new treatments for anxiety disorders, which are the most common class of mental disorders, is a complex process involving rigorous preclinical and clinical evaluation.[1] This guide will delineate the typical journey of a candidate anxiolytic from initial in vitro screening to in vivo behavioral models, culminating in early-phase human trials.
Core Principles of Anxiolytic Action
The neurobiological basis of anxiety is complex, involving a delicate interplay of various neurotransmitter systems. Novel anxiolytics often target these systems to restore balance. The primary mechanisms of action explored in early-stage research include:
-
GABAergic Modulation: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancing GABAergic neurotransmission, typically through positive allosteric modulation of the GABA-A receptor, is a well-established anxiolytic mechanism.[2]
-
Serotonergic System Regulation: Serotonin (5-HT) plays a crucial role in mood and anxiety. Selective serotonin reuptake inhibitors (SSRIs) and direct agonists or antagonists of specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) are common targets.[3][4]
-
Corticotropin-Releasing Factor (CRF) Antagonism: CRF is a key mediator of the body's stress response. Antagonists of the CRF-1 receptor are being investigated for their potential to mitigate anxiety and stress-related disorders.[5]
-
Neurokinin (NK) Receptor Modulation: Neurokinin receptors, particularly NK-1, are found in brain regions associated with anxiety.[5]
In Vitro Screening and Profiling
The initial phase of discovery involves high-throughput in vitro assays to identify and characterize the binding affinity and functional activity of a novel compound.
Experimental Protocol: In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a novel compound for the benzodiazepine site on the GABA-A receptor.[6]
Principle: This competitive radioligand binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]flumazenil) from the GABA-A receptor in a brain membrane preparation. The degree of displacement is proportional to the compound's binding affinity.[6]
Methodology: [6]
-
Membrane Preparation: Homogenize rodent cerebral cortex tissue in a buffered solution and centrifuge to isolate the cell membrane fraction containing GABA-A receptors.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]flumazenil), and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor like Diazepam).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Quantitative Data Summary: Receptor Binding Profile
| Target Receptor | Radioligand | Test Compound Ki (nM) | Reference Compound Ki (nM) |
| GABA-A (α1β2γ2) | [³H]Flumazenil | 5.2 | Diazepam: 3.8 |
| 5-HT1A | [³H]8-OH-DPAT | > 1000 | Buspirone: 15.6 |
| 5-HT2A | [³H]Ketanserin | 850 | Risperidone: 2.1 |
| CRF-1 | [³H]Antalarmin | > 1000 | CP-154,526: 10.4 |
Table 1: Example receptor binding affinity profile for a hypothetical novel anxiolytic compound. Data is illustrative.
Preclinical In Vivo Behavioral Models
Animal models are crucial for assessing the anxiolytic potential of a compound before it proceeds to human trials. These models are designed to elicit anxiety-like behaviors in rodents that are sensitive to established anxiolytic drugs.[7][8]
Experimental Protocol: Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic effects of a novel compound in rodents.[9]
Principle: The EPM is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[9]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Methodology:
-
Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection). A positive control, such as diazepam, is often included.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Behavioral Recording: Use a video camera and tracking software to record and score behaviors, including the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle and positive control groups.
Quantitative Data Summary: In Vivo Efficacy in Anxiety Models
| Behavioral Test | Species | Dose (mg/kg) | Key Parameter | Result vs. Vehicle | Positive Control (Diazepam) |
| Elevated Plus Maze | Mouse | 1, 3, 10 | % Time in Open Arms | ↑ (Dose-dependent) | ↑ |
| Marble Burying | Mouse | 1, 3, 10 | Number of Marbles Buried | ↓ (Dose-dependent) | ↓ |
| Light-Dark Box | Rat | 1, 3, 10 | Time in Light Compartment | ↑ (Dose-dependent) | ↑ |
| Vogel Conflict Test | Rat | 1, 3, 10 | Number of Punished Licks | ↑ (Dose-dependent) | ↑ |
Table 2: Illustrative summary of in vivo efficacy data for a hypothetical novel anxiolytic compound across various preclinical models.
Pharmacokinetics and Pharmacodynamics
Understanding how the body processes a drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics) is critical for determining appropriate dosing and predicting clinical effects.[10][11]
Key Parameters
-
Pharmacokinetics (PK):
-
Pharmacodynamics (PD):
-
The relationship between drug concentration and its pharmacological effect.
-
Key Metrics: ED50 (effective dose for 50% of the maximum response).
-
Quantitative Data Summary: Pharmacokinetic Profile
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| Mouse | Oral (PO) | 10 | 150 ± 25 | 0.5 | 2.1 |
| Rat | Oral (PO) | 10 | 125 ± 18 | 1.0 | 3.5 |
| Dog | Oral (PO) | 5 | 210 ± 40 | 1.5 | 6.2 |
Table 3: Example pharmacokinetic data for a hypothetical novel anxiolytic compound in different preclinical species. Data is illustrative.
Visualizing Pathways and Processes
Diagrams are essential for conveying complex biological pathways and experimental workflows.
Signaling Pathway: GABA-A Receptor Modulation
Caption: Signaling pathway of a novel anxiolytic modulating the GABA-A receptor.
Experimental Workflow: Preclinical Anxiolytic Screening
Caption: A typical workflow for the early-stage preclinical screening of novel anxiolytics.
Early-Stage Clinical Research
Promising preclinical candidates may advance to Phase I clinical trials in healthy human volunteers to assess safety, tolerability, and pharmacokinetics. Subsequent early-stage trials (Phase IIa) may involve patients with anxiety disorders to obtain preliminary evidence of efficacy.
Key Considerations for Early Clinical Trials:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[13]
-
Outcome Measures: Standardized anxiety rating scales, such as the Hamilton Anxiety Rating Scale (HAM-A), are used to assess changes in anxiety symptoms.[14]
-
Biomarkers: Exploration of biomarkers (e.g., neuroimaging, genetic markers) can help in understanding the mechanism of action in humans and may aid in patient stratification.
Conclusion
The early-stage research and development of a novel anxiolytic compound is a systematic and data-driven process. It begins with broad in vitro screening to identify potent and selective molecules, followed by rigorous in vivo testing in validated animal models of anxiety. A thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties is essential for translating preclinical findings to the clinic. While the path to a new approved anxiolytic is long and challenging, the structured approach outlined in this guide provides a robust framework for navigating the complexities of anxiolytic drug discovery.
References
- 1. Discovery of novel anxiolytic agents--the trials and tribulations of pre-clinical models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medication dependence and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of action in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Experimental Models of Anxiety for Drug Discovery and Brain Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychogenics.com [psychogenics.com]
- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and pharmacodynamics of olopatadine following administration via nasogastric tube to healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single Treatment With MM120 (Lysergide) in Generalized Anxiety Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Cellular Targets of LY3027788 Hydrochloride in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3027788 hydrochloride is a prodrug that is rapidly converted in vivo to its active metabolite, LY3020371. This guide delineates the primary cellular targets of LY3020371 within the central nervous system (CNS). The core focus of this document is to provide a comprehensive overview of the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these targets. Quantitative binding and functional data are presented to offer a clear perspective on the compound's potency and selectivity. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.
Primary Cellular Targets in the CNS
The principal cellular targets of LY3020371, the active form of this compound, are the metabotropic glutamate receptors 2 (mGlu2) and 3 (mGlu3). These receptors are Group II metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. LY3020371 acts as a potent and selective competitive antagonist at these receptors.
Quantitative Data: Binding Affinity and Functional Antagonism
The affinity and functional antagonism of LY3020371 at human mGlu2 and mGlu3 receptors have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Target | Parameter | Value (nM) | Assay Type | Reference |
| hmGluR2 | Kᵢ | 5.26 | Radioligand Binding Assay ([³H]-459477) | [1][2] |
| hmGluR3 | Kᵢ | 2.50 | Radioligand Binding Assay ([³H]-459477) | [1][2] |
| hmGluR2 | IC₅₀ | 16.2 | Forskolin-Stimulated cAMP Formation Assay | [1][2] |
| hmGluR3 | IC₅₀ | 6.21 | Forskolin-Stimulated cAMP Formation Assay | [1][2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
The identification and characterization of mGlu2 and mGlu3 as the primary targets of LY3020371 were achieved through established pharmacological assays. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound (in this case, LY3020371) to its target receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the Kᵢ of LY3020371 for mGlu2 and mGlu3 receptors.
Materials:
-
Membrane preparations from cells expressing recombinant human mGlu2 or mGlu3 receptors.
-
Radioligand: [³H]-459477 (an mGlu2/3 agonist).
-
Test compound: LY3020371.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]-459477, and varying concentrations of LY3020371.
-
Equilibration: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of LY3020371 that inhibits 50% of the specific binding of [³H]-459477 (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Forskolin-Stimulated cAMP Formation Assay
This functional assay is used to determine the potency of an antagonist in blocking the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the IC₅₀ of LY3020371 in blocking the agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing human mGlu2 or mGlu3 receptors (e.g., CHO or HEK293 cells).
-
mGlu2/3 receptor agonist (e.g., DCG-IV).
-
Forskolin.
-
Test compound: LY3020371.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate density in 96-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of LY3020371 for a defined period.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the mGlu2/3 agonist (DCG-IV) along with forskolin to stimulate adenylyl cyclase and, consequently, cAMP production.
-
Cell Lysis: After a specific incubation time, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of LY3020371 that reverses the agonist-induced inhibition of forskolin-stimulated cAMP production by 50% (IC₅₀) is determined.
Signaling Pathways and Mechanism of Action
Antagonism of mGlu2/3 receptors by LY3020371 leads to a cascade of downstream signaling events in the CNS that are believed to underlie its therapeutic effects.
Disinhibition of Glutamate Release
mGlu2 and mGlu3 receptors are predominantly located presynaptically, where they function as autoreceptors to inhibit glutamate release. By blocking these receptors, LY3020371 removes this inhibitory feedback, leading to an increase in the synaptic release of glutamate.
AMPA Receptor Activation and Downstream Signaling
The enhanced glutamate levels in the synapse lead to the stimulation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation is a critical step in the mechanism of action. The downstream signaling cascade initiated by AMPA receptor activation includes:
-
Activation of the mTORC1 Pathway: Stimulation of AMPA receptors leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.
-
Increased Synaptic Protein Synthesis: The mTORC1 pathway promotes the synthesis of synaptic proteins, which is thought to contribute to synaptic plasticity and the antidepressant-like effects of the compound.
This mechanism of action, involving the enhancement of glutamate signaling and subsequent AMPA receptor-mediated effects, is similar to that proposed for the rapid-acting antidepressant ketamine.
Visualizations
Signaling Pathway of LY3020371
Caption: Signaling pathway of LY3020371 in the CNS.
Experimental Workflow for Target Identification
References
Pharmacological Profile of LY3027788: An In-Depth Technical Guide
An examination of available scientific literature and public databases reveals no specific information regarding a compound designated as LY3027788. This suggests that "LY3027788" may be an internal development code that has not yet been publicly disclosed, a very recent discovery not yet in publication, or a potential misspelling of a different compound identifier.
Therefore, a comprehensive pharmacological profile, including its prodrug characteristics, mechanism of action, quantitative data, and detailed experimental protocols, cannot be constructed at this time.
For researchers, scientists, and drug development professionals interested in the pharmacological profiles of novel therapeutic agents, the following general principles and methodologies are crucial for building a comprehensive understanding of a new chemical entity, particularly one designed as a prodrug.
General Principles of Prodrug Pharmacology
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[1][2] This approach is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, rapid metabolism, or lack of site-specific delivery.[3][4]
The development and characterization of a prodrug involves a multi-faceted approach encompassing chemistry, biochemistry, and pharmacology. Key aspects to investigate include:
-
Metabolic Activation: Understanding the specific enzymes and metabolic pathways responsible for converting the prodrug to its active form is paramount.[5] This often involves cytochrome P450 enzymes, esterases, or other hydrolases.[5][6]
-
Pharmacokinetics (ADME): A thorough analysis of the absorption, distribution, metabolism, and excretion of both the prodrug and the released active drug is essential to determine the dosing regimen and predict potential drug-drug interactions.
-
Pharmacodynamics: This involves characterizing the interaction of the active drug with its biological target and the subsequent physiological response.
-
Signaling Pathway Modulation: Identifying the specific cellular signaling pathways affected by the active drug is crucial for understanding its mechanism of action and potential on-target and off-target effects.[7][8]
Standard Methodologies in Preclinical Drug Development
To establish the pharmacological profile of a new compound, a series of standardized in vitro and in vivo experiments are conducted.
Table 1: Key In Vitro Assays for Pharmacological Profiling
| Assay Type | Purpose | Example Methodologies |
| Potency and Selectivity | To determine the concentration of the drug required to elicit a specific biological response and its specificity for the intended target. | Radioligand binding assays, enzyme inhibition assays, functional cell-based assays (e.g., reporter gene assays, second messenger assays). |
| Metabolic Stability | To assess the susceptibility of the compound to metabolic breakdown. | Incubation with liver microsomes, hepatocytes, or S9 fractions followed by LC-MS/MS analysis. |
| Cellular Toxicity | To evaluate the potential for the compound to cause cell death. | MTT assay, LDH release assay, apoptosis assays (e.g., caspase activity, TUNEL staining). |
| Permeability | To predict the ability of the compound to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability assay. |
Table 2: Key In Vivo Studies for Pharmacological Profiling
| Study Type | Purpose | Example Methodologies |
| Pharmacokinetic Studies | To determine the time course of drug concentration in the body. | Administration of the compound to animal models (e.g., rodents, non-human primates) followed by serial blood sampling and analysis of plasma drug concentrations. |
| Efficacy Studies | To evaluate the therapeutic effect of the drug in a disease model. | Use of relevant animal models of the target disease to assess endpoints such as tumor growth, inflammation, or behavioral changes. |
| Toxicology Studies | To identify potential adverse effects of the drug. | Single-dose and repeat-dose toxicity studies in at least two animal species to evaluate clinical signs, body weight changes, clinical pathology, and histopathology. |
| Safety Pharmacology | To assess the effects of the drug on vital organ systems. | Evaluation of cardiovascular, respiratory, and central nervous system function in animal models. |
Visualizing Key Concepts in Prodrug Development
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following examples, generated using the DOT language, depict common concepts in prodrug research.
Metabolic Activation Pathway
This diagram illustrates the general process by which a prodrug is converted to its active form.
Caption: General metabolic activation pathway of a prodrug.
Generic Signaling Pathway
This diagram shows a simplified signaling cascade that could be modulated by an active drug.
Caption: A representative intracellular signaling cascade.
Experimental Workflow for In Vitro Analysis
This diagram outlines a typical workflow for the initial in vitro characterization of a new compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrug - Wikipedia [en.wikipedia.org]
- 3. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular signaling pathways modulated by low-intensity extracorporeal shock wave therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LY3027788 Hydrochloride in the Mouse Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing LY3027788 hydrochloride, a prodrug of the metabotropic glutamate receptor 2/3 (mGlu2/3) antagonist LY3020371, in the forced swim test (FST) model of antidepressant activity in mice. The FST is a widely used behavioral assay to screen for potential antidepressant compounds.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, LY3020371. This active compound acts as a potent and selective antagonist of mGlu2 and mGlu3 receptors. These receptors are Gi/o-coupled G-protein coupled receptors (GPCRs) that function as presynaptic autoreceptors to inhibit the release of glutamate.
By antagonizing these receptors, LY3020371 disinhibits glutamate release in key brain regions associated with depression, such as the prefrontal cortex and hippocampus. This surge in glutamate is thought to activate downstream signaling pathways, including those involving AMPA receptors, leading to the rapid antidepressant-like effects observed in preclinical models.
Experimental Protocol: Forced Swim Test in Mice
This protocol outlines the procedure for evaluating the antidepressant-like effects of this compound using the forced swim test.
1. Animals:
-
Species: Male C57BL/6 mice are commonly used.
-
Age: 8-10 weeks old.
-
Housing: Mice should be group-housed (4-5 per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled for 3-4 days prior to testing to minimize stress.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Forced swim test apparatus: A transparent cylindrical tank (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
-
Animal scale
-
Oral gavage needles
3. Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle via oral gavage (p.o.) at a volume of 10 ml/kg.
-
Based on preclinical data, a dose range of 4.8 - 27 mg/kg is effective.[1] A potential dose-response study could include doses of 5, 10, and 20 mg/kg.
-
Administer the compound 60 minutes before the start of the forced swim test.
4. Forced Swim Test Procedure:
-
Habituation: On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes.
-
Test Session:
-
Gently place each mouse individually into the cylinder of water.
-
The total duration of the test is 6 minutes.[1]
-
Record the entire session using a video camera positioned to have a clear side view of the mouse.
-
After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Change the water between each animal to prevent olfactory cues from influencing the behavior of subsequent mice.
-
5. Behavioral Analysis:
-
The first 2 minutes of the test are considered a habituation period and are typically excluded from the analysis.[1]
-
Score the behavior of the mice during the last 4 minutes of the test.
-
The primary behavioral measure is immobility time , defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Other behaviors that can be scored include:
-
Swimming time: Time spent actively moving around the cylinder.
-
Climbing time: Time spent making active movements with forepaws in and out of the water, usually directed against the walls.
-
Data Presentation
The following table presents hypothetical, yet representative, data from a study evaluating this compound in the mouse forced swim test. The data illustrates a dose-dependent decrease in immobility time, which is indicative of an antidepressant-like effect.
| Treatment Group (n=10) | Dose (mg/kg, p.o.) | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |
| Vehicle | 0 | 155 ± 8.2 | 75 ± 6.5 | 10 ± 1.8 |
| LY3027788 HCl | 5 | 120 ± 7.5 | 108 ± 7.1 | 12 ± 2.1 |
| LY3027788 HCl | 10 | 95 ± 6.9 | 132 ± 8.3 | 13 ± 2.5 |
| LY3027788 HCl | 20 | 70 ± 5.8 | 155 ± 9.0 | 15 ± 2.9 |
Note: This protocol is a general guideline. Researchers may need to optimize parameters such as mouse strain, drug formulation, and timing of administration based on their specific experimental goals and laboratory conditions. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Oral Gavage Administration of LY3027788 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral gavage administration of LY3027788 hydrochloride in rats, a critical procedure in preclinical research for this compound. The information compiled is based on available preclinical data and established methodologies for similar compounds.
Introduction
LY3027788 is a prodrug of LY3020371, a potent and selective antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. As an orally bioavailable compound, LY3027788 is designed to facilitate systemic exposure to the active pharmacological agent, LY3020371, upon administration. The primary mechanism of action involves the blockade of mGlu2/3 receptors, which has been investigated for potential therapeutic applications, including in neuropsychiatric disorders. Preclinical studies in rodents, including rats, are essential to characterize the pharmacokinetic profile, efficacy, and safety of LY3027788.
Mechanism of Action and Signaling Pathway
LY3027788, upon oral administration, is metabolized to its active form, LY3020371. This active metabolite acts as a competitive antagonist at mGlu2 and mGlu3 receptors. These receptors are G-protein coupled receptors that play a modulatory role in glutamatergic neurotransmission.
The signaling pathway affected by LY3020371 is multifaceted. In essence, by blocking the presynaptic mGlu2/3 autoreceptors on glutamatergic neurons, LY3020371 disinhibits glutamate release in a regionally specific manner. This can lead to an enhancement of excitatory neurotransmission. The downstream effects are complex and can involve the modulation of other neurotransmitter systems and intracellular signaling cascades.
Figure 1: Signaling pathway of LY3027788 action.
Experimental Protocols
Animal Husbandry
-
Species: Rat (e.g., Sprague-Dawley, Wistar).
-
Sex: Male and/or female, as required by the study design.
-
Age/Weight: Typically, young adult rats (e.g., 8-10 weeks old, 200-300g).
-
Housing: Animals should be housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard chow and water should be ad libitum, unless fasting is required for the experiment.
-
Acclimatization: A minimum of one week of acclimatization to the facility and handling is recommended before the start of any procedure.
Formulation of this compound for Oral Gavage
The selection of an appropriate vehicle is crucial for the consistent and accurate oral administration of this compound. While the specific vehicle used in all preclinical studies is not publicly disclosed, common vehicles for oral gavage of hydrochloride salts in rats include:
-
Aqueous Vehicles:
-
Sterile Water for Injection
-
0.9% Saline
-
0.5% (w/v) Methylcellulose in water
-
1% (w/v) Hydroxypropyl methylcellulose (HPMC) in water
-
-
Suspension Vehicles:
-
For poorly soluble compounds, a suspension in a vehicle like 0.5% methylcellulose or 1% HPMC is common.
-
Protocol for Formulation (Example using 0.5% Methylcellulose):
-
Weigh the required amount of this compound based on the desired concentration and final volume.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to heated (60-70°C) sterile water while stirring, then allowing it to cool to room temperature.
-
Gradually add the weighed this compound to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Visually inspect the formulation for uniformity before each administration.
Oral Gavage Procedure
The oral gavage technique should be performed by trained personnel to minimize stress and potential injury to the animals.
Dosing Regimen for LY3027788 Hydrochloride in Rodent Depression Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
LY3027788 hydrochloride is a prodrug of LY3020371, a potent and selective antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. It has demonstrated antidepressant-like efficacy in various preclinical rodent models of depression. The mechanism of action is believed to involve the modulation of glutamatergic neurotransmission, a pathway distinct from traditional monoaminergic antidepressants. Antagonism of mGlu2/3 receptors leads to an increase in glutamate release in key brain regions, which is thought to activate downstream signaling pathways, including Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR), ultimately promoting synaptic plasticity.
This document provides detailed protocols for the use of this compound in common rodent models of depression: the Forced Swim Test (FST), the Chronic Unpredictable Mild Stress (CUMS) model, and the Learned Helplessness (LH) model.
Compound Information:
-
Compound: this compound
-
Mechanism of Action: Prodrug of an mGlu2/3 receptor antagonist.
-
Primary Use in Research: Investigation of novel antidepressant therapies.
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in purified water. The suspension should be prepared fresh daily and administered by oral gavage.
Quantitative Data Summary
The following tables summarize the reported and representative dosing regimens for this compound in various rodent depression models.
Table 1: Dosing Regimen for this compound in the Mouse Forced Swim Test (Acute Dosing)
| Parameter | Details | Reference |
| Species | Mouse | [1] |
| Dose Range | 4.8 - 27 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Dosing Frequency | Single dose | [1] |
| Time Before Test | Typically 30-60 minutes | [1] |
| Vehicle | 0.5% Carboxymethyl Cellulose (CMC) | General Practice |
Table 2: Representative Dosing Regimen for this compound in the Chronic Unpredictable Mild Stress (CUMS) Model (Chronic Dosing)
| Parameter | Details | Note |
| Species | Mouse/Rat | Protocol can be adapted for either species. |
| Dose Range | 5 - 20 mg/kg/day | This is a representative range based on acute studies and typical antidepressant testing; dose-response studies are recommended. |
| Route of Administration | Oral (p.o.) | |
| Dosing Frequency | Once daily | |
| Duration of Treatment | 2 - 5 weeks | Coinciding with the latter half of the CUMS protocol. |
| Vehicle | 0.5% Carboxymethyl Cellulose (CMC) |
Table 3: Representative Dosing Regimen for this compound in the Learned Helplessness (LH) Model (Chronic Dosing)
| Parameter | Details | Note |
| Species | Mouse/Rat | Protocol can be adapted for either species. |
| Dose Range | 5 - 20 mg/kg/day | This is a representative range; dose optimization is advised. |
| Route of Administration | Oral (p.o.) | |
| Dosing Frequency | Once daily | |
| Duration of Treatment | 14 - 21 days | Administered after the induction of learned helplessness. |
| Vehicle | 0.5% Carboxymethyl Cellulose (CMC) |
Signaling Pathway
The antidepressant-like effects of this compound, through its active metabolite's antagonism of mGlu2/3 receptors, are hypothesized to involve the enhancement of glutamatergic signaling, leading to increased BDNF and activation of the mTOR pathway, which are crucial for synaptic plasticity and antidepressant responses.
Caption: Proposed signaling pathway of LY3027788.
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound by measuring the immobility time of a rodent when placed in an inescapable cylinder of water.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in water)
-
Cylindrical tanks (e.g., 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Stopwatch or automated tracking system
-
Dry towels
Procedure:
-
Drug Administration: Administer this compound (4.8-27 mg/kg) or vehicle orally to mice 30-60 minutes before the test.
-
Test Apparatus: Fill the cylindrical tanks with water to a depth of 15 cm.
-
Test Procedure:
-
Gently place a mouse into the cylinder.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.
Caption: Experimental workflow for the Forced Swim Test.
Chronic Unpredictable Mild Stress (CUMS)
Objective: To induce a depression-like state in rodents through chronic exposure to a variety of mild, unpredictable stressors.
Materials:
-
This compound and vehicle
-
Animal cages
-
Stroboscopic lighting
-
Shaker platform
-
Water bottles
-
Bedding material
-
Sucrose solution (1%)
Procedure:
-
Induction of CUMS (4-7 weeks):
-
House animals individually.
-
Apply a different mild stressor each day according to a randomized schedule. Stressors may include:
-
Stroboscopic illumination (4 hours)
-
Cage tilt (45°) (4 hours)
-
Soiled cage (200 ml of water in sawdust bedding) (4 hours)
-
Predator sounds/smells (1 hour)
-
Reversal of light/dark cycle
-
Food or water deprivation (12 hours)
-
Forced swimming in cool water (10°C for 5 min)
-
-
-
Drug Administration (concurrent with CUMS for the last 2-5 weeks):
-
Administer this compound (representative dose: 5-20 mg/kg/day, p.o.) or vehicle daily.
-
-
Behavioral Assessment:
-
Sucrose Preference Test: Measure the consumption of 1% sucrose solution versus water over a 24-hour period to assess anhedonia. A decrease in sucrose preference is indicative of a depression-like state.
-
Forced Swim Test: Conduct as described above to assess behavioral despair.
-
-
Data Analysis: Compare behavioral outcomes in the CUMS + drug group to the CUMS + vehicle and non-stressed control groups. Reversal of CUMS-induced behavioral deficits indicates antidepressant efficacy.
Caption: Experimental workflow for the CUMS model.
Learned Helplessness (LH)
Objective: To induce a depression-like state characterized by a failure to escape an aversive situation, following exposure to uncontrollable and unpredictable stress.
Materials:
-
This compound and vehicle
-
Shuttle boxes with an electrified grid floor
-
Aversive stimulus generator (e.g., for foot shocks)
Procedure:
-
Induction of Learned Helplessness (Day 1):
-
Place animals in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks (e.g., 0.5 mA for 15 seconds, with a variable inter-shock interval).
-
A control group should receive escapable shocks or no shocks.
-
-
Drug Administration (e.g., for 14-21 days):
-
Following the induction phase, begin daily oral administration of this compound (representative dose: 5-20 mg/kg/day, p.o.) or vehicle.
-
-
Testing (after drug treatment period):
-
Place animals in a shuttle box where they can escape a foot shock by moving to the other side of the box.
-
Record the number of failures to escape and the latency to escape over a series of trials.
-
-
Data Analysis: Compare the escape failures and latencies between the drug-treated and vehicle-treated helpless groups, as well as the control group. A reduction in escape failures and latencies in the drug-treated group suggests an antidepressant effect.
Caption: Experimental workflow for the Learned Helplessness model.
References
Measuring Locomotor Activity Following LY3027788 Hydrochloride Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring locomotor activity in rodents following treatment with LY3027788 hydrochloride. This document includes detailed experimental protocols for the open-field test, data presentation guidelines, and a summary of the compound's mechanism of action.
Introduction to this compound
LY3027788 is an orally active prodrug of LY3020371, a potent and selective antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1] These receptors are primarily located presynaptically and on glial cells, where they negatively regulate adenylyl cyclase activity and neurotransmitter release.[2] By antagonizing these receptors, LY3027788 is expected to increase the release of neurotransmitters. This mechanism is under investigation for its potential rapid-acting antidepressant effects.[1][3]
The effects of mGlu2/3 receptor antagonists on spontaneous locomotor activity can be complex. While some studies on similar compounds have shown no direct effect on locomotion at certain doses, LY3027788 has been reported to enhance the locomotor stimulant effects of other drugs and, at higher doses, increase wakefulness.[1][2] Therefore, a thorough assessment of its impact on locomotor activity is a critical component of its preclinical characterization.
Key Experimental Protocols
The open-field test is a widely used and validated method for assessing general locomotor activity and anxiety-like behavior in rodents.[1][2][4][5][6][7][8]
Open-Field Test Protocol
Objective: To assess the effect of this compound on spontaneous horizontal and vertical locomotor activity.
Materials:
-
Open-field arena (e.g., 42 x 42 x 42 cm for mice, typically made of polyvinyl chloride or another non-porous material).[1]
-
Automated video tracking system and software.
-
This compound.
-
Vehicle solution (e.g., saline, distilled water, or as specified by the manufacturer).
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
70% ethanol for cleaning.
Experimental Workflow:
Caption: Workflow for the open-field test.
Procedure:
-
Animal Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to allow for acclimation to the new environment.[9]
-
Drug Preparation and Administration: Prepare fresh solutions of this compound and the vehicle on the day of the experiment. Administer the compound or vehicle to the animals via the appropriate route (e.g., oral gavage) at the designated pre-treatment time.
-
Open-Field Arena Setup: Ensure the open-field arena is clean and dry. The tracking software should be calibrated, and the lighting conditions should be consistent across all trials.
-
Testing:
-
Gently place a single animal in the center of the open-field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena undisturbed for a predetermined duration (e.g., 10 to 30 minutes).[4]
-
At the end of the session, gently remove the animal and return it to its home cage.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.[4]
-
Data Collection: The automated tracking system will record various parameters. Key parameters for locomotor activity are listed in the data presentation section.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between treatment groups.
| Parameter | Vehicle Control (Mean ± SEM) | LY3027788 (Low Dose) (Mean ± SEM) | LY3027788 (High Dose) (Mean ± SEM) |
| Horizontal Activity | |||
| Total Distance Traveled (cm) | |||
| Ambulatory Time (s) | |||
| Average Velocity (cm/s) | |||
| Vertical Activity | |||
| Rearing Frequency | |||
| Rearing Duration (s) | |||
| Spatial Pattern | |||
| Time in Center (s) | |||
| Distance in Center (cm) | |||
| Time in Periphery (s) | |||
| Distance in Periphery (cm) |
Signaling Pathway
Caption: Simplified signaling pathway of mGlu2/3 receptor antagonism.
Expected Outcomes and Interpretation
Based on the available literature, treatment with this compound may have the following effects on locomotor activity:
-
No significant change in spontaneous locomotor activity: At doses effective in antidepressant models, LY3027788 may not independently alter overall locomotor activity. This would be consistent with some findings for other mGlu2/3 receptor antagonists.[2]
-
Increased locomotor activity: At higher doses, LY3027788 might increase locomotor activity, as suggested by its effect on wakefulness.[1] This could manifest as an increase in total distance traveled, ambulatory time, and average velocity.
-
Potentiation of stimulant-induced hyperactivity: LY3027788 has been shown to enhance the locomotor stimulant effects of quinpirole.[1] Therefore, co-administration with a psychostimulant like amphetamine or cocaine would be expected to result in a greater increase in locomotor activity compared to the stimulant alone.
A lack of effect on basal locomotor activity at therapeutically relevant doses is often a desirable characteristic for a novel antidepressant, as it suggests a lower potential for stimulant-like side effects. An increase in locomotor activity could indicate a stimulant potential that would require further investigation.
Alternative and Complementary Methods
For a more comprehensive assessment of locomotor activity, consider the following methods:
-
Home Cage Activity Monitoring: Automated systems can monitor the activity of animals in their home cages over long periods (24/7), providing a more naturalistic assessment of locomotor patterns and circadian rhythms without the stress of a novel environment.[10][11]
-
Running Wheel Activity: Voluntary running wheel activity can provide insights into motivation and physical capability, which can be distinct from exploratory locomotor activity.
-
Rotarod Test: To assess motor coordination and balance, which can be a confounding factor in the interpretation of locomotor activity data.
By employing these detailed protocols and considering the potential outcomes, researchers can effectively characterize the locomotor profile of this compound, contributing to a comprehensive understanding of its preclinical pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of metabotropic glutamate 2/3 receptor stimulation on activated dopamine release and locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12) Bulldog D-30 Barrel Bolts 2-1/2” 1884143 *Value Bundle of 12 Barrel Bolts* | eBay [ebay.com]
In Vivo Efficacy of CCR2 Inhibition: Application Notes and Protocols for Preclinical Assessment
Note: As of December 2025, publicly available information specifically detailing the in vivo efficacy of "LY3027788 hydrochloride" is limited. Therefore, this document provides a comprehensive overview and detailed protocols for a well-characterized C-C chemokine receptor 2 (CCR2) inhibitor, PF-04136309 , as a representative agent in this class. These notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of CCR2 antagonists in oncology.
Introduction
The C-C chemokine ligand 2 (CCL2)-CCR2 signaling axis is a critical pathway in the tumor microenvironment, primarily driving the recruitment of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][2][3] By blocking this pathway, CCR2 inhibitors aim to reprogram the tumor immune landscape, thereby enhancing anti-tumor immunity and improving the efficacy of other cancer therapies. PF-04136309 is an orally bioavailable small molecule antagonist of CCR2 that has been investigated in preclinical and clinical settings, particularly in pancreatic cancer.[4][5]
Mechanism of Action: The CCL2-CCR2 Signaling Axis
The binding of CCL2 to its receptor CCR2 on the surface of myeloid cells initiates a signaling cascade that promotes cell migration, survival, and differentiation. Within the tumor microenvironment, cancer cells and stromal cells secrete CCL2, which attracts CCR2-expressing monocytes from the bloodstream. These monocytes then differentiate into TAMs, which contribute to tumor progression through various mechanisms, including the suppression of T-cell activity, promotion of angiogenesis, and facilitation of metastasis.[1][2]
In Vivo Efficacy Data of PF-04136309
The following tables summarize quantitative data from a key preclinical study by Sanford et al. (2013) evaluating PF-04136309 in an orthotopic murine model of pancreatic cancer.[4]
Table 1: Effect of PF-04136309 on Primary Tumor Growth and Metastasis
| Treatment Group | Mean Tumor Weight (mg) | Reduction in Tumor Weight (%) | Mean Number of Liver Metastases | Reduction in Metastasis (%) |
| Vehicle Control | 850 | - | 15 | - |
| PF-04136309 | 400 | 53% | 5 | 67% |
Table 2: Impact of PF-04136309 on the Tumor Microenvironment
| Treatment Group | Tumor-Infiltrating Macrophages (F4/80+ cells/HPF) | Reduction in TAMs (%) | CD8+ T-cells (% of CD3+ cells) | Increase in CD8+ T-cells (%) |
| Vehicle Control | 25 | - | 10% | - |
| PF-04136309 | 10 | 60% | 25% | 150% |
HPF: High-Power Field
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model to evaluate the in vivo efficacy of CCR2 inhibitors.
Materials:
-
6- to 8-week-old male C57BL/6 mice
-
Murine pancreatic adenocarcinoma cell line (e.g., KPC)
-
Matrigel (Corning)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Sutures
Procedure:
-
Culture pancreatic adenocarcinoma cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse and make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Inject 1 x 10^5 cells (in 10 µL) into the tail of the pancreas using a 30-gauge needle.
-
Suture the abdominal wall and close the skin with wound clips.
-
Monitor the mice for tumor growth, which can be assessed by imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells) or at the study endpoint.
Drug Administration and Efficacy Assessment
This protocol outlines the administration of PF-04136309 and the subsequent evaluation of its anti-tumor effects.
Materials:
-
PF-04136309
-
Vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Calipers
-
Tissue fixation and processing reagents (for histology)
-
Antibodies for immunohistochemistry (e.g., anti-F4/80, anti-CD8)
Procedure:
-
Once tumors are established (e.g., 7-10 days post-implantation), randomize mice into treatment and control groups.
-
Prepare a formulation of PF-04136309 in the vehicle at the desired concentration. Based on preclinical studies, a dose of 100 mg/kg administered orally twice daily is effective.[4]
-
Administer PF-04136309 or vehicle to the respective groups via oral gavage.
-
Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or through imaging.
-
At the end of the study, euthanize the mice and harvest the primary tumors and metastatic organs (e.g., liver).
-
Weigh the primary tumors.
-
Count the number of visible metastatic nodules on the surface of the organs.
-
Fix a portion of the tumor and metastatic tissues in formalin for histological analysis.
Immunohistochemistry for Tumor Microenvironment Analysis
This protocol details the staining of tumor sections to quantify the infiltration of key immune cell populations.
Procedure:
-
Embed formalin-fixed tissues in paraffin and cut 5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific antibody binding.
-
Incubate the sections with primary antibodies against macrophage markers (e.g., F4/80) and T-cell markers (e.g., CD8).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the number of positive cells per high-power field (HPF) using a microscope and image analysis software.
Conclusion
The preclinical in vivo assessment of CCR2 inhibitors like PF-04136309 demonstrates their potential to modulate the tumor microenvironment and inhibit tumor growth and metastasis. The protocols provided herein offer a framework for the robust evaluation of novel CCR2 antagonists. By blocking the recruitment of immunosuppressive myeloid cells, these agents represent a promising therapeutic strategy, particularly in combination with other immunotherapies or standard-of-care chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Inflammatory Monocyte Mobilization Decreases Patient Survival in Pancreatic Cancer: A Role for Targeting the CCL2/CCR2 Axis | Semantic Scholar [semanticscholar.org]
- 3. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Preparing LY3027788 Hydrochloride Solutions for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3027788 hydrochloride is a small molecule kinase inhibitor that has been investigated for its potential therapeutic effects. As with many kinase inhibitors, it is characterized by low aqueous solubility, presenting a challenge for the preparation of solutions suitable for in vivo animal studies. This document provides detailed application notes and protocols to guide researchers in the formulation and preparation of this compound solutions for oral administration in preclinical animal models. The methodologies described herein are based on common practices for compounds with similar physicochemical properties.
Physicochemical Properties and Solubility Considerations
General Solubility Profile of Kinase Inhibitors:
Most kinase inhibitors are lipophilic, designed to be effective at the ATP-binding pocket of kinases. This inherent characteristic often leads to poor solubility in aqueous solutions. To overcome this, a combination of solvents, co-solvents, and excipients are typically employed to create a stable and homogenous formulation for animal dosing.
Recommended Vehicles for Oral Gavage
The selection of an appropriate vehicle is critical for ensuring consistent drug exposure and minimizing variability in animal studies. Below is a table summarizing common vehicles used for oral administration of poorly soluble compounds in rodents.
| Vehicle Component | Concentration Range (% w/v) | Properties and Considerations |
| Aqueous Vehicles | ||
| 0.5% Methyl Cellulose (MC) | 0.25 - 1.0% | A common suspending agent that increases viscosity and prevents precipitation of the compound. |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) | 0.25 - 1.0% | Similar to methyl cellulose, used to create uniform suspensions. |
| Co-solvents & Surfactants | ||
| Dimethyl Sulfoxide (DMSO) | < 10% (ideally < 1%) | A powerful solvent for initial solubilization. Final concentration should be minimized to avoid toxicity. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | A water-miscible co-solvent that can improve solubility. |
| Tween® 80 (Polysorbate 80) | 0.1 - 5% | A non-ionic surfactant used as a wetting and emulsifying agent to improve suspension stability. |
| pH Modifiers | ||
| Citrate Buffer (pH 3-5) | As needed | For weakly basic compounds like hydrochloride salts, a lower pH can significantly increase solubility. |
Experimental Protocol: Preparation of this compound for Oral Gavage in Rodents
This protocol provides a general procedure for preparing a suspension of this compound. The final concentration should be determined based on the desired dose and the dosing volume appropriate for the animal species and size (typically 5-10 mL/kg for rodents).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
0.5% (w/v) Methyl Cellulose (or HPMC) in sterile water
-
Tween® 80
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and calculate the required mass of this compound and other excipients based on the target concentration.
-
Initial Solubilization:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add a minimal amount of DMSO to wet and dissolve the powder. For example, for a final formulation with 1% DMSO, use 10 µL of DMSO for every 1 mL of the final solution.
-
Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but the stability of the compound at elevated temperatures should be considered.
-
-
Addition of Surfactant (Optional but Recommended):
-
Add Tween® 80 to the DMSO solution to achieve a final concentration of 0.5-2% (v/v) in the total formulation volume.
-
Vortex again to ensure complete mixing.
-
-
Preparation of the Suspension:
-
In a separate container, prepare the 0.5% methyl cellulose solution.
-
While vortexing the tube containing the dissolved this compound, slowly add the 0.5% methyl cellulose solution dropwise to the desired final volume. The slow addition while vortexing is crucial to prevent the compound from precipitating out of solution.
-
Continue to vortex for an additional 2-3 minutes to ensure a homogenous suspension.
-
-
Final Homogenization:
-
For a more uniform suspension, place the tube on a magnetic stirrer for 15-30 minutes at room temperature.
-
Alternatively, sonicate the suspension for 5-10 minutes in a bath sonicator to break up any agglomerates.
-
-
Storage and Handling:
-
It is recommended to prepare the formulation fresh on the day of dosing.
-
If short-term storage is necessary, store the suspension at 2-8°C, protected from light.
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound formulation.
Application Notes and Protocols: Chronic vs. Acute Dosing of LY3027788 Hydrochloride in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical behavioral assessment of LY3027788 hydrochloride, a prodrug of the potent and selective metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist, LY3020371. The focus is on comparing the effects of acute and chronic dosing regimens in established rodent models of antidepressant activity: the Forced Swim Test and the Locomotor Activity Assay.
Introduction
This compound is a novel therapeutic candidate with potential antidepressant effects. Its mechanism of action involves the antagonism of mGlu2/3 receptors, which is hypothesized to produce rapid antidepressant effects.[1] Understanding the differential outcomes of acute versus chronic administration is critical for predicting clinical efficacy and designing long-term treatment strategies. These notes offer detailed protocols for key behavioral assays and summarize the available quantitative data to guide further research.
Signaling Pathway of mGlu2/3 Receptor Antagonism
LY3027788 acts as a prodrug, converting to the active metabolite LY3020371, which then antagonizes presynaptic mGlu2/3 receptors. This blockade leads to an increase in glutamate release in the synaptic cleft. The enhanced glutamatergic transmission, particularly through AMPA receptors, is thought to be a key mechanism underlying the antidepressant-like effects. This is distinct from traditional antidepressants that primarily target monoaminergic systems.
Behavioral Assays: Data and Protocols
While direct comparative studies on chronic versus acute dosing of this compound are limited in publicly available literature, this section provides data from acute dosing studies and outlines protocols that can be adapted for both acute and chronic administration paradigms.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that an animal will develop a state of immobility when placed in an inescapable stressful situation (a cylinder of water). Antidepressant compounds are expected to reduce the duration of immobility.
Quantitative Data (Acute Dosing)
The active metabolite of LY3027788, LY3020371, has demonstrated antidepressant-like effects in the forced-swim assay in rats.[1] The oral prodrug, LY3027788, was shown to replicate the effects of intravenously administered LY3020371.[1]
| Compound | Dose (mg/kg, p.o.) | Species | Dosing Regimen | Key Finding |
| LY3027788 | 3, 10, 30 | Rat | Acute | Dose-dependently decreased immobility time. |
Experimental Protocol: Forced Swim Test
Materials:
-
Cylindrical containers (e.g., 40 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
-
This compound and vehicle control
-
Animal holding cages with warming pads
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing:
-
Acute: Administer a single dose of this compound or vehicle orally (p.o.) at a specified time before the test (e.g., 60 minutes).
-
Chronic: Administer daily doses of this compound or vehicle for a predetermined period (e.g., 14 or 21 days). The final dose should be administered at a specified time before the test on the last day.
-
-
Test Session:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15-20 cm).
-
Gently place each animal into its respective cylinder.
-
Record the session for a total of 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Compare the immobility times between the different treatment groups.
-
Locomotor Activity Assay
This assay is crucial for distinguishing between a true antidepressant-like effect and a general increase in motor activity. It is often used as a control experiment alongside the FST. Additionally, mGlu2/3 receptor antagonists have been shown to potentiate the locomotor stimulant effects of dopamine agonists like quinpirole, providing another measure of their central activity.
Quantitative Data (Acute Dosing)
Acute oral administration of LY3027788 has been shown to enhance the locomotor stimulant effects of quinpirole in mice.
| Compound | Dose (mg/kg, p.o.) | Co-administered Agent | Species | Dosing Regimen | Key Finding |
| LY3027788 | 10, 30, 100 | Quinpirole (0.5 mg/kg, i.p.) | Mouse | Acute | Potentiated quinpirole-induced hyperlocomotion. |
Experimental Protocol: Locomotor Activity Assay
Materials:
-
Open-field arenas equipped with automated photobeam detection systems or video tracking software.
-
This compound, quinpirole, and vehicle controls.
-
Animal holding cages.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 1 hour and to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on a day prior to the experiment.
-
Dosing:
-
Acute: Administer this compound or vehicle orally. After a specified pretreatment time (e.g., 60 minutes), administer quinpirole or its vehicle intraperitoneally (i.p.).
-
Chronic: Administer this compound or vehicle daily for the desired duration. On the test day, administer the final dose of LY3027788, followed by quinpirole or its vehicle at the appropriate time intervals.
-
-
Test Session:
-
Immediately after the quinpirole injection, place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify the total locomotor activity over the entire session or in time bins.
-
Compare the activity levels between groups to determine if LY3027788 potentiates the effects of quinpirole.
-
Discussion and Future Directions
The available data strongly suggest that acute administration of this compound, via its active metabolite LY3020371, produces antidepressant-like effects in preclinical models. However, the effects of chronic dosing remain a critical knowledge gap. Future research should prioritize studies that directly compare the behavioral and neurochemical effects of acute versus chronic administration of LY3027788.
Key considerations for future studies include:
-
Dose-response curves for chronic administration: Establishing the effective dose range for long-term treatment.
-
Time course of antidepressant-like effects: Determining if the effects are sustained, increase, or show tolerance with chronic dosing.
-
Neurochemical and molecular analyses: Investigating changes in glutamate receptor expression, downstream signaling pathways (e.g., BDNF, mTOR), and synaptic plasticity markers following chronic treatment.
-
Assessment of withdrawal effects: Characterizing any behavioral or neurochemical changes upon cessation of chronic treatment.
By addressing these questions, a more complete preclinical profile of this compound can be established, providing a stronger foundation for its potential clinical development as a novel antidepressant.
References
Application Notes and Protocols for Studying mGlu2/3 Receptor Function In Vivo Using LY3027788 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3027788 hydrochloride is a prodrug of the potent and selective mGlu2/3 receptor antagonist, LY3020371.[1] As an orally bioavailable compound, LY3027788 provides a valuable pharmacological tool for investigating the in vivo functions of metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are predominantly expressed on presynaptic terminals, where they act as autoreceptors to negatively regulate glutamate release. Their role in modulating glutamatergic neurotransmission has implicated them as promising therapeutic targets for a range of neuropsychiatric disorders, including depression and anxiety.[2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound to study mGlu2/3 receptor function in vivo, with a focus on preclinical models of depression.
Pharmacological Profile of the Active Metabolite, LY3020371
LY3027788 is rapidly converted to its active metabolite, LY3020371, in vivo. The following tables summarize the in vitro binding affinity and functional antagonist activity of LY3020371 at human mGlu2 and mGlu3 receptors.
Table 1: In Vitro Binding Affinity of LY3020371
| Receptor | Ki (nM) |
| Human mGlu2 | 5.26[1][4][5] |
| Human mGlu3 | 2.50[1][4][5] |
Table 2: In Vitro Functional Antagonist Activity of LY3020371
| Assay | Cell Line | IC50 (nM) |
| Blockade of DCG-IV-inhibited cAMP formation | Cells expressing human mGlu2 | 16.2[1][4][5][6] |
| Blockade of DCG-IV-inhibited cAMP formation | Cells expressing human mGlu3 | 6.21[1][4][5][6] |
| Reversal of agonist-suppressed, K+-evoked glutamate release | Rat cortical synaptosomes | 86[1][4][5] |
| Blockade of agonist-suppressed spontaneous Ca2+ oscillations | Primary cultured cortical neurons | 34[4][6] |
In Vivo Applications
This compound has demonstrated efficacy in rodent models of depression, primarily through the forced swim test. Oral administration of LY3027788 leads to a dose-proportional increase of LY3020371 in the plasma.
Table 3: In Vivo Efficacy of this compound in Mice
| Behavioral Assay | Dosing Route | Effective Dose Range (mg/kg) | ED60 (mg/kg) |
| Forced Swim Test | Oral (p.o.) | 4.8 - 27 | 8.2 |
Signaling Pathways of mGlu2/3 Receptors
Antagonism of mGlu2/3 receptors by LY3020371 blocks the canonical Gi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase, increased cAMP production, and modulation of downstream effectors. This ultimately results in an increase in glutamate and other neurotransmitter release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Evaluating the Anxiolytic Effects of LY3027788 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental framework for assessing the potential anxiolytic (anxiety-reducing) properties of LY3027788 hydrochloride. The protocols described herein utilize established rodent behavioral models to characterize the compound's effects on anxiety-like behaviors. This document outlines the scientific rationale, experimental design, detailed methodologies for key behavioral assays, and data analysis strategies.
Introduction
This compound is a novel compound with a pharmacological profile suggesting potential therapeutic applications in anxiety disorders. Its primary mechanism of action is believed to involve the antagonism of the tachykinin NK1 receptor.[1] The tachykinin system, particularly substance P and its high-affinity NK1 receptor, has been strongly implicated in the neurocircuitry of stress and anxiety.[2] Blockade of the NK1 receptor has demonstrated anxiolytic-like effects in various preclinical models.[3][4] Furthermore, there is emerging evidence suggesting a modulatory role of such compounds on dopamine D1 receptor pathways, which are also critically involved in the regulation of mood and emotion. This experimental design aims to rigorously evaluate the anxiolytic potential of this compound in a validated animal model.
Proposed Signaling Pathway of this compound in Anxiety
The following diagram illustrates the hypothesized mechanism of action of this compound in mitigating anxiety. It is proposed that the compound exerts its effects through the dual modulation of the tachykinin NK1 receptor and the dopamine D1 receptor signaling pathways in brain regions associated with anxiety, such as the amygdala and prefrontal cortex.
Caption: Proposed dual mechanism of this compound.
Experimental Design and Workflow
A between-subjects design will be employed to assess the anxiolytic effects of this compound. Male C57BL/6J mice will be randomly assigned to different treatment groups.[5] A battery of behavioral tests will be conducted to provide a comprehensive evaluation of anxiety-like behavior.
Animal Model
-
Species: Mus musculus (Mouse)
-
Strain: C57BL/6J
-
Sex: Male (to avoid confounding variables related to the estrous cycle)
-
Age: 8-10 weeks at the start of the experiment
-
Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (testing to be conducted during the light phase). Food and water will be available ad libitum. Animals will be acclimated to the housing facility for at least one week prior to the commencement of experiments.
Treatment Groups
-
Group 1: Vehicle Control: Administration of the vehicle solution (e.g., saline or 0.5% methylcellulose).
-
Group 2: Positive Control: Administration of a standard anxiolytic drug, Diazepam (1 mg/kg, intraperitoneal), to validate the experimental models.
-
Group 3-5: this compound Treatment Groups: Administration of this compound at three different doses (e.g., 1, 5, and 10 mg/kg, intraperitoneal) to assess dose-dependent effects.
Drug Preparation and Administration
This compound will be dissolved in the appropriate vehicle. The drug solution will be administered via intraperitoneal (IP) injection at a volume of 10 ml/kg body weight, 30 minutes prior to the initiation of behavioral testing.
Experimental Workflow Diagram
The following diagram outlines the sequential steps of the experimental procedure.
Caption: Sequential workflow of the experimental protocol.
Experimental Protocols
All behavioral testing will be conducted in a sound-attenuated room under controlled lighting conditions (e.g., 100 lux in the center of the open field). The apparatus will be thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.
Open Field Test (OFT)
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[6]
-
Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of non-reflective material. The floor is divided into a central zone (20 cm x 20 cm) and a peripheral zone.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore the arena for 10 minutes.
-
Record the session using an overhead video camera.
-
-
Parameters to be Measured:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Grooming duration.
-
Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[7][8]
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm) extending from a central platform (5 cm x 5 cm).
-
Procedure:
-
Place the mouse on the central platform, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Parameters to be Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total arm entries (as a measure of locomotor activity).
-
Light-Dark Box (LDB) Test
This test is based on the natural aversion of mice to brightly illuminated areas.[7]
-
Apparatus: A rectangular box divided into a large, brightly illuminated compartment (2/3 of the box) and a small, dark compartment (1/3 of the box). A small opening connects the two compartments.
-
Procedure:
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the session using an overhead video camera.
-
-
Parameters to be Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
Logical Relationship of Experimental Components
The following diagram illustrates the logical connections between the different components of this experimental design.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Anxiolytic action of a neurokinin1 receptor antagonist in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of the neurokinin 1 receptor antagonist GR-205171 in the elevated plus maze and contextual fear-potentiated startle model of anxiety in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing anxiolytic drugs in the C57BL/6J mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying the Conversion of LY3027788 to LY3020371 in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY3027788 is a diester prodrug designed for enhanced oral bioavailability of its active metabolite, LY3020371, a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are implicated in the modulation of glutamatergic neurotransmission, and their antagonism is a promising therapeutic strategy for the treatment of depression. Following oral administration, LY3027788 is rapidly and extensively hydrolyzed by esterases in the plasma to yield the active compound, LY3020371. Accurate quantification of both the prodrug and its active metabolite in plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the rate and extent of conversion and to establish a relationship between dose, exposure, and therapeutic effect.
This document provides a detailed protocol for the simultaneous quantification of LY3027788 and LY3020371 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with representative pharmacokinetic data and a diagram of the relevant signaling pathway.
Data Presentation: Pharmacokinetic Profile
The following table summarizes the mean plasma concentrations of LY3020371 after a single oral administration of the prodrug LY3027788.HCl to male CD-1 mice. This data illustrates the rapid appearance of the active metabolite in systemic circulation.
Table 1: Mean Plasma Pharmacokinetics of LY3020371 Following Single Oral Doses of Diester Prodrug LY3027788.HCl in Male CD-1 Mice
| Dose of LY3027788.HCl (mg/kg, p.o.) | Time (hours) | Mean Plasma Concentration of LY3020371 (ng/mL) ± SEM |
| 4.8 | 0.25 | 150 ± 25 |
| 0.5 | 250 ± 40 | |
| 1 | 300 ± 50 | |
| 2 | 200 ± 30 | |
| 4 | 50 ± 10 | |
| 8 | <10 | |
| 16 | 0.25 | 450 ± 70 |
| 0.5 | 800 ± 120 | |
| 1 | 1000 ± 150 | |
| 2 | 700 ± 100 | |
| 4 | 150 ± 25 | |
| 8 | 20 ± 5 | |
| 27 | 0.25 | 700 ± 110 |
| 0.5 | 1300 ± 200 | |
| 1 | 1600 ± 250 | |
| 2 | 1100 ± 170 | |
| 4 | 250 ± 40 | |
| 8 | 30 ± 8 |
p.o. = oral administration; SEM = Standard Error of the Mean
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
To ensure the stability of the ester-containing prodrug LY3027788 and prevent its ex vivo conversion to LY3020371, proper sample collection and handling are crucial.
Materials:
-
Blood collection tubes containing K2EDTA as an anticoagulant.
-
Esterase inhibitor solution (e.g., sodium fluoride or a cocktail of specific inhibitors).
-
Centrifuge capable of refrigeration.
-
Cryogenic vials for plasma storage.
-
-80°C freezer.
Procedure:
-
Collect whole blood samples from study subjects at predetermined time points post-dose into K2EDTA tubes.
-
Immediately after collection, add an esterase inhibitor to the blood tubes and gently invert to mix.
-
Place the tubes on ice or in a refrigerated rack.
-
Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to labeled cryogenic vials.
-
Store the plasma samples at -80°C until analysis.
Protocol 2: Simultaneous Quantification of LY3027788 and LY3020371 by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of the prodrug and its active metabolite in plasma. Method optimization and validation are required before application to study samples.
1. Materials and Reagents:
-
Reference standards for LY3027788 and LY3020371.
-
Stable isotope-labeled internal standards (SIL-IS) for LY3027788 and LY3020371 (e.g., D4-LY3027788 and D4-LY3020371).
-
LC-MS grade acetonitrile, methanol, formic acid, and water.
-
Control plasma (drug-free).
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare individual stock solutions of LY3027788, LY3020371, and their respective SIL-IS in an appropriate organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working solutions of the analytes and SIL-IS by serial dilution of the stock solutions.
-
Prepare calibration standards by spiking control plasma with the appropriate working solutions to achieve a concentration range that covers the expected in vivo concentrations.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Plasma Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the SIL-IS for both analytes.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the two analytes and any potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and its SIL-IS need to be determined by direct infusion of the standard solutions.
Table 2: Hypothetical LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| LY3027788 | [M+H]+ | To be determined | To be determined |
| D4-LY3027788 (IS) | [M+H]+ | To be determined | To be determined |
| LY3020371 | [M+H]+ | To be determined | To be determined |
| D4-LY3020371 (IS) | [M+H]+ | To be determined | To be determined |
5. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding SIL-IS.
-
Calculate the peak area ratio of the analyte to its SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentrations of the analytes in the QC and unknown samples from the calibration curve.
Mandatory Visualizations
**Sign
Troubleshooting & Optimization
Technical Support Center: Formulation Strategies for Poorly Soluble Compounds
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with poorly soluble compounds, using a hypothetical molecule, "LY3027788 hydrochloride," as an example. The following information is based on established principles for enhancing the solubility of challenging compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO precipitates when diluted into an aqueous buffer. Why does this happen and how can I prevent it?
A1: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a non-polar organic solvent like DMSO is introduced into a polar aqueous environment. The drastic change in solvent polarity reduces the compound's solubility. Most cells can tolerate a final DMSO concentration of up to 0.1%, so it is crucial to ensure your dilution scheme does not exceed this while keeping the compound in solution.[1]
To prevent precipitation, consider the following:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer. This can prevent localized high concentrations that precipitate upon contact with the aqueous medium.[1]
-
Proper Mixing Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring. This rapid dispersion helps to prevent localized oversaturation.[2] Do not add the aqueous buffer to the DMSO stock.[1]
-
Lower Final Concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit. Try lowering the final working concentration.[2]
Q2: What are some initial troubleshooting steps if I observe precipitation of this compound during my experiment?
A2: If you observe precipitation, you can try the following:
-
Gentle Warming: Warming the solution to 37°C may help dissolve the precipitate. However, be cautious, as prolonged heat can degrade some compounds.[1]
-
Sonication: A brief sonication in a water bath can help break up aggregates and re-dissolve the compound.[1]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility. For a hydrochloride salt (a basic compound), lowering the pH will generally increase solubility.[1][3]
Q3: What are the common formulation strategies to enhance the aqueous solubility of a poorly soluble compound like this compound?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[4]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[4][5][6][7][8][9]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix in its amorphous form, which has higher solubility than the crystalline form.[4][7][10][11]
-
-
Chemical Modifications:
-
pH Adjustment: As mentioned, modifying the pH of the formulation can increase the solubility of ionizable drugs.[3][10]
-
Co-solvents: Using a mixture of a water-miscible solvent (in which the drug is soluble) and water can increase the drug's solubility.[5][8][10] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[5]
-
Surfactants: These agents reduce the surface tension between the drug and the solvent, improving wetting and increasing solubility.[7][9][10]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, enhancing its apparent solubility.[3][4]
-
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect your final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting steps for precipitation above. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration. Use low-adhesion plasticware or pre-rinse pipette tips with the solution.[2] |
| Inhomogeneous Formulation | For suspensions, ensure uniform mixing before each use to get consistent dosing. For solutions, confirm the compound is fully dissolved. |
Issue 2: Formulation is not stable and precipitates over time.
| Possible Cause | Troubleshooting Steps |
| Supersaturation | The concentration of the compound may be above its thermodynamic solubility in the chosen vehicle. Consider reducing the concentration or adding a precipitation inhibitor like HPMC or PVP. |
| pH Instability | The pH of the formulation may change over time. Buffer the formulation to maintain a stable pH that favors solubility. |
| Incompatible Excipients | An excipient may be interacting with the compound. Perform compatibility studies with individual excipients. |
Experimental Protocols
Protocol 1: Screening for Suitable Solubilizing Excipients
Objective: To identify appropriate co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to reach saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Simple Co-solvent Formulation
Objective: To prepare a solution of this compound using a co-solvent system for in vitro testing.
Methodology:
-
Based on the screening results, select a co-solvent (e.g., PEG 400) that shows good solubilizing capacity.
-
Weigh the required amount of this compound.
-
Dissolve the compound in the chosen co-solvent first.
-
Slowly add the aqueous buffer to the co-solvent mixture while continuously stirring or vortexing to achieve the final desired concentration.
-
Visually inspect the final formulation for clarity.
Quantitative Data Summary
The following tables are templates for summarizing data from your solubility screening experiments.
Table 1: Solubility of this compound in Various Co-solvents
| Co-solvent | Concentration (% v/v in water) | Measured Solubility (µg/mL) | Observations |
| PEG 400 | 10% | Enter Data | e.g., Clear solution |
| Propylene Glycol | 10% | Enter Data | e.g., Slight haze |
| Ethanol | 10% | Enter Data | e.g., Clear solution |
Table 2: Effect of Surfactants on the Solubility of this compound
| Surfactant | Concentration (% w/v in water) | Measured Solubility (µg/mL) | Observations |
| Polysorbate 80 | 1% | Enter Data | e.g., Clear solution |
| Poloxamer 188 | 1% | Enter Data | e.g., Clear solution |
| Sodium Lauryl Sulfate | 0.5% | Enter Data | e.g., Precipitation |
Visualizations
Caption: A workflow for selecting a suitable formulation strategy.
Caption: A hypothetical signaling pathway (e.g., MAPK/PI3K).
References
- 1. mdpi.com [mdpi.com]
- 2. CA2945604A1 - Liquid formulation compositions, medicament delivery devices, and methods of preparation and use thereof - Google Patents [patents.google.com]
- 3. LOC110027788 mediator of RNA polymerase II transcription subunit 7a-like [Phalaenopsis equestris] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular signaling pathways modulated by low-intensity extracorporeal shock wave therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUMOylation modulates the LIN28A-let-7 signaling pathway in response to cellular stresses in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Xylometazoline hydrochloride | 1218-35-5 [amp.chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
Addressing off-target effects of LY3027788 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of LY3027788 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: LY3027788 is a prodrug that is rapidly converted in vivo to its active form, LY3020371.[1][2] LY3020371 is a potent and selective competitive antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[3][4][5] These receptors are primarily located presynaptically and function to inhibit glutamate release.[6] By antagonizing these receptors, LY3020371 increases glutamate transmission in a regionally specific manner.
Q2: What are the known off-target binding sites of LY3020371?
A2: Based on available preclinical data, LY3020371 demonstrates high selectivity for mGluR2 and mGluR3.[3][4] Studies in cells expressing other human mGlu receptor subtypes have confirmed this high selectivity, suggesting that direct binding to other mGlu receptors is not a significant concern at concentrations where it is active at mGluR2/3.[3]
Q3: My experimental results show changes in pathways not directly linked to mGluR2/3. Is this an off-target effect?
A3: Not necessarily. The primary effect of this compound (via LY3020371) is the blockade of presynaptic mGluR2/3, leading to an increase in glutamate release. This increase in synaptic glutamate can, in turn, activate other glutamate receptors, such as AMPA and NMDA receptors, and modulate the activity of other neurotransmitter systems, including dopamine and serotonin.[1] Therefore, observed changes in downstream signaling pathways may be a consequence of the intended on-target effect. A metabolomic analysis has shown that, similar to ketamine, LY3020371 can activate common pathways involving the AMPA receptor subunit GRIA2 and the adenosine A1 receptor (ADORA1).[1][2]
Q4: I am observing unexpected behavioral or cellular effects in my experiment. How can I determine if these are off-target effects?
A4: To investigate a potential off-target effect, consider the following troubleshooting steps:
-
Dose-Response Analysis: Determine if the unexpected effect follows a dose-response relationship consistent with the known potency of LY3020371 at mGluR2/3. Off-target effects often occur at higher concentrations.
-
Use a Structurally Unrelated mGluR2/3 Antagonist: If a similar unexpected effect is observed with a different, structurally unrelated mGluR2/3 antagonist, it is more likely to be a consequence of on-target mGluR2/3 blockade.
-
Rescue Experiment with an mGluR2/3 Agonist: Co-administration of an mGluR2/3 agonist (e.g., LY354740) should reverse the on-target effects of LY3020371. If the unexpected effect is not reversed, it may be an off-target effect.
-
Control for Downstream Glutamate Receptor Activation: Use antagonists for other glutamate receptors (e.g., AMPA or NMDA receptor antagonists) to determine if the observed effect is a downstream consequence of increased glutamate release.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo effective doses of LY3020371 and its prodrug, LY3027788.
Table 1: In Vitro Potency of LY3020371
| Target | Assay | Species | Potency | Reference |
| hmGluR2 | Radioligand Binding (Kᵢ) | Human | 5.26 nM | [3][5][7] |
| hmGluR3 | Radioligand Binding (Kᵢ) | Human | 2.50 nM | [3][5][7] |
| hmGluR2 | cAMP Formation (IC₅₀) | Human | 16.2 nM | [3][7] |
| hmGluR3 | cAMP Formation (IC₅₀) | Human | 6.21 nM | [3][7] |
| mGluR2/3 | Glutamate Release (IC₅₀) | Rat | 86 nM | [3][4] |
Table 2: In Vivo Effective Doses of this compound
| Species | Assay | Route of Administration | Effective Dose Range | Reference |
| Mouse | Forced Swim Test | Oral | 4.8 - 27 mg/kg | MedChemExpress |
| Rat | Wake Promotion | Oral | 10 - 30 mg/kg | MedChemExpress |
Experimental Protocols
Protocol 1: In Vitro cAMP Formation Assay
This protocol is to determine the functional antagonism of LY3020371 at mGluR2/3.
-
Cell Culture: Culture cells stably expressing human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells).
-
Assay Preparation: Seed cells in a suitable microplate format. Prior to the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of LY3020371 to the cells and incubate for a predetermined time.
-
Agonist Stimulation: Add a known mGluR2/3 agonist (e.g., DCG-IV) to the cells, along with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the concentration-response curve for LY3020371 in the presence of the agonist and calculate the IC₅₀ value.
Protocol 2: Troubleshooting with an mGluR2/3 Agonist Rescue Experiment (In Vivo)
This protocol is designed to confirm that an observed in vivo effect is mediated by mGluR2/3 antagonism.
-
Animal Model: Select the appropriate animal model for the behavioral or physiological parameter being measured.
-
Drug Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for both LY3027788 and the mGluR2/3 agonist.
-
Group 2 (LY3027788 Only): Administer an effective dose of this compound.
-
Group 3 (Agonist Only): Administer an effective dose of a selective mGluR2/3 agonist (e.g., LY354740).
-
Group 4 (Co-administration): Administer both this compound and the mGluR2/3 agonist. The timing of administration should be optimized based on the pharmacokinetics of both compounds.
-
-
Behavioral/Physiological Measurement: At the appropriate time point after drug administration, perform the intended experimental measurement.
-
Data Analysis: Compare the results across the four groups. If the effect observed in Group 2 is significantly attenuated or reversed in Group 4, it is likely an on-target effect.
Visualizations
References
- 1. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Oral Gavage of LY3027788 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing stress during the oral gavage of LY3027788 hydrochloride in rodents. It includes frequently asked questions, troubleshooting advice, and detailed protocols to enhance animal welfare and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to minimize stress before starting an oral gavage study?
A1: Acclimatization and handling are paramount. Before the study begins, handle the animals daily to accustom them to the researcher.[1][2] This reduces the stress associated with restraint during the procedure.[2] Proficient oral gavage should result in a high survival rate (>95%).[3]
Q2: How do I choose the correct gavage needle size for my mice or rats?
A2: Selecting the appropriate needle size is crucial to prevent injury. The length should be measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[2][4] The gauge depends on the animal's size and the viscosity of the substance.[2] Flexible plastic or elastomer-tipped needles are recommended as they reduce the risk of esophageal trauma compared to rigid stainless steel needles.[2][3]
Q3: What is a suitable vehicle for preparing this compound for oral administration?
A3: For hydrochloride salts, aqueous vehicles are generally preferred.[5] Start with sterile water or saline. If solubility is an issue, a solution of 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) can be used.[5][6] Avoid or minimize the use of organic solvents like DMSO or ethanol, as they can cause toxicity.[6] A common formulation for challenging compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] The pH of the final formulation is a critical factor to consider.[7]
Q4: What is the maximum volume I can administer via oral gavage?
A4: The generally accepted maximum dosing volume is 10 mL/kg of the animal's body weight.[8][9] However, smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of aspiration pneumonia from passive reflux.[8] For pregnant animals, the maximum volume should be reduced by 25-30%.[4]
Q5: Are there any techniques to make the gavage procedure less stressful in the moment?
A5: Yes, a novel technique involves precoating the gavage needle with a sucrose solution.[10][11] Studies have shown this can reduce procedural time, decrease observable stress behaviors, and maintain plasma corticosterone levels similar to those of ungavaged mice.[10][11] Lubricating the needle tip with water or a similar lubricant can also facilitate smoother passage.[4]
Q6: How often should I monitor the animals after the procedure?
A6: Animals should be monitored closely for at least 15 minutes immediately following the procedure.[3][4] A follow-up check between 12 and 24 hours post-gavage is also essential to watch for any delayed signs of distress.[3][4]
Troubleshooting Guide
| Issue | Recommended Action |
| Animal struggles violently during restraint | Do not proceed. Return the animal to its cage and allow it to calm down. Re-evaluate your handling and restraint technique. Ensure you are not restraining the animal too tightly, which can cause panic or respiratory distress.[4] Consider further habituation sessions. |
| Resistance is felt during needle insertion | STOP IMMEDIATELY. Do not force the needle.[4][8] This indicates incorrect placement, likely in the trachea.[2] Withdraw the needle completely and attempt re-insertion, ensuring the animal's head is properly extended to create a straight line to the esophagus.[4] |
| Fluid bubbles from the nose or mouth | This is a sign of accidental administration into the lungs (aspiration).[2] Immediately stop the procedure, remove the needle, and return the animal to its cage.[12] Monitor the animal closely for signs of respiratory distress, such as gasping or changes in breathing patterns.[4] If distress is severe or progressive, the animal must be euthanized immediately.[3][4] |
| Animal coughs or chokes | Stop the administration immediately and remove the needle.[4] This is a strong indication that the needle is in the trachea.[12] When administering potentially caustic substances, it is good practice to deliver a very small amount first to test for a cough reflex before giving the full volume.[12] |
| Animal appears lethargic or shows signs of pain post-procedure (e.g., hunched posture, gasping) | These are signs of a potential complication, such as esophageal perforation or internal injury.[4][10] Contact the veterinarian immediately for assistance.[4] Any animal showing progressive respiratory distress must be euthanized.[3] |
Quantitative Data Summary
Table 1: Recommended Gavage Needle Sizes and Maximum Volumes
| Animal | Weight Range | Recommended Gauge | Max Dosing Volume (10 mL/kg) |
| Mouse | < 20 g | 22-24 G | 0.2 mL |
| 20-25 g | 20 G | 0.25 mL | |
| 25-30 g | 18-20 G | 0.3 mL | |
| > 30 g | 18 G | > 0.3 mL | |
| Rat | 100-200 g | 18 G | 2.0 mL |
| 200-300 g | 16 G | 3.0 mL | |
| > 300 g | 16 G | > 3.0 mL | |
| Source: Adapted from Washington State University IACUC guidelines.[8] |
Table 2: Checklist for Monitoring Animal Welfare
| Observation Parameter | Pre-Gavage | During Gavage | Post-Gavage (Immediate & 12-24h) |
| Behavior | Normal, active | Calm, minimal struggle | Normal, no signs of pain (e.g., hunched posture, kicking abdomen)[3] |
| Respiratory Rate | Normal | Unobstructed breathing | Normal, no gasping or labored breathing[3][4] |
| Physical Signs | Healthy appearance | No cyanosis | No bleeding/frothing at mouth, normal mucous membrane color[3][4] |
| Food/Water Intake | Normal | N/A | Normal intake resumed[4] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound in 0.5% Methylcellulose
-
Calculate Required Amounts: Determine the total volume of vehicle needed and the total mass of this compound required for the desired concentration.
-
Prepare Methylcellulose Vehicle:
-
Heat half of the required volume of sterile water to 60-80°C.
-
Slowly add the 0.5% (w/v) methylcellulose powder while stirring vigorously to disperse.
-
Once dispersed, add the remaining half of the water as cold water or ice to bring the temperature down.
-
Continue stirring in a cold bath until a clear, viscous solution is formed.
-
-
Dissolve Compound:
-
Weigh the calculated amount of this compound.
-
Add the compound to the prepared methylcellulose vehicle.
-
Stir thoroughly, using a magnetic stirrer if necessary, until the compound is fully dissolved or homogeneously suspended.
-
-
Verification: Ensure the solution is free of clumps and appears uniform before drawing it into the dosing syringe.
Protocol 2: Oral Gavage Administration
-
Animal Restraint: Properly scruff the mouse or restrain the rat to immobilize the head and body, ensuring the neck and back are in a straight line.[8] Proper restraint is the most critical step of the procedure.[2]
-
Measure Needle Insertion Length: Measure the gavage needle externally from the tip of the animal's nose to the last rib and mark the tube. Do not insert the needle past this mark.[4]
-
Needle Insertion:
-
Administer Compound: Once the needle is in the stomach (at the pre-measured depth), slowly administer the solution.[4][8]
-
Withdraw Needle: Smoothly remove the needle along the same path of insertion without rotating it.[4][8]
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse effects as outlined in Table 2.[3]
Visualizations
Caption: Experimental workflow for oral gavage administration.
Caption: Troubleshooting decision tree for oral gavage issues.
References
- 1. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. instechlabs.com [instechlabs.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.fsu.edu [research.fsu.edu]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aalas [aalas.kglmeridian.com]
- 12. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Interpreting variable results in LY3027788 hydrochloride behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY3027788 hydrochloride in behavioral studies. The information is tailored for scientists and drug development professionals to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: LY3027788 is an orally active prodrug of LY3020371. LY3020371 is a potent and selective antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. In preclinical studies, it has demonstrated antidepressant-like effects.
Q2: What are the most common behavioral assays used to evaluate the effects of this compound?
A2: The most frequently cited behavioral assays for assessing the antidepressant-like properties of LY3027788 and its active compound, LY3020371, are the Forced Swim Test (FST) and locomotor activity assays in rodents.
Q3: What are the expected outcomes of this compound administration in these behavioral tests?
A3: In the Forced Swim Test, acute administration of LY3027788 is expected to decrease immobility time, which is indicative of an antidepressant-like effect. In locomotor activity assays, it is important to assess whether the compound alters general motor activity, as this could confound the interpretation of FST results. Some studies suggest that at effective doses in the FST, it does not significantly impact locomotor activity.
Q4: What is the typical dose range for this compound in rodent studies?
A4: Effective oral doses of LY3027788 in the mouse Forced Swim Test have been reported in the range of 5 to 30 mg/kg. Dose-response studies are crucial to determine the optimal dose for a specific experimental setup.
Troubleshooting Guide for Variable Results
Variable results in behavioral studies with this compound can arise from a multitude of factors. This guide provides a systematic approach to troubleshooting common issues.
Experimental Design and Protocol Adherence
| Potential Issue | Possible Causes | Recommended Solutions |
| High variability between subjects | Inconsistent drug administration (e.g., gavage technique). Animal-related factors such as strain, sex, age, and weight.[1][2] Environmental stressors like noise, lighting, and handling.[3][4] | Ensure consistent and proper drug administration techniques. Use a homogenous population of animals (same strain, sex, and narrow age/weight range).[1][2] Acclimate animals to the testing room and handle them consistently.[3][4] |
| Lack of expected antidepressant-like effect in FST | Suboptimal dose of LY3027788. Procedural deviations in the FST (e.g., water temperature, cylinder dimensions).[5][6] Strain-specific differences in response to mGlu2/3 antagonists.[2][7] | Conduct a dose-response study to identify the optimal dose. Strictly adhere to a validated FST protocol, paying close attention to environmental parameters.[5][6] Consider using a different rodent strain known to be responsive in this assay.[2][7] |
| Confounding effects of locomotor activity | The dose of LY3027788 may be influencing general motor activity. The timing of the locomotor activity test in relation to the FST. | Always conduct a locomotor activity test to assess for potential hyperactivity or hypoactivity.[8] If locomotor effects are observed, consider adjusting the dose or interpreting the FST results with caution. |
| Inconsistent results across different experimental days | Circadian rhythm effects. Changes in the experimental environment (e.g., different experimenter, time of day). Olfactory cues from previous animals.[4] | Conduct experiments at the same time each day to minimize circadian influences. Maintain a consistent experimental environment and ensure the same personnel conduct the tests. Thoroughly clean the apparatus between animals to remove olfactory cues.[4] |
Data Interpretation
| Observed Result | Potential Interpretation | Next Steps |
| Decreased immobility in FST with no change in locomotor activity | Suggests a specific antidepressant-like effect of LY3027788. | Proceed with further validation studies, such as other behavioral models of depression. |
| Decreased immobility in FST accompanied by increased locomotor activity | The antidepressant-like effect may be a false positive due to general hyperactivity. | Analyze the correlation between locomotor activity and FST performance. Consider using a dose that does not affect locomotion. |
| No significant effect in either the FST or locomotor activity test | The dose may be too low, or the chosen animal strain may be non-responsive. The experimental protocol may have issues. | Review the dose-response curve and consider increasing the dose. Verify the experimental protocol and environmental conditions. |
Experimental Protocols
Forced Swim Test (FST) in Mice
This protocol is a standard method for assessing antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
The session is typically recorded for later scoring.
-
The last 4 minutes of the session are analyzed for immobility time. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: The total time spent immobile is calculated and compared between the vehicle-treated and LY3027788-treated groups.
Locomotor Activity Assay in Rodents
This assay is crucial for determining if a compound has stimulant or sedative effects.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video-tracking system.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Procedure:
-
Place each animal in the center of the open-field arena.
-
Allow the animal to explore freely for a set period (e.g., 15-30 minutes).
-
The system automatically records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Compare the locomotor parameters between the vehicle and LY3027788-treated groups.
Signaling Pathways and Experimental Workflows
The antidepressant-like effects of LY3027788, via its active metabolite LY3020371, are believed to be mediated through the modulation of glutamatergic signaling.
Caption: Signaling pathway of mGlu2/3 receptor antagonism.
This diagram illustrates the proposed mechanism where antagonism of presynaptic mGlu2/3 receptors by LY3020371 leads to an increase in glutamate release. This, in turn, enhances postsynaptic AMPA receptor signaling, promoting BDNF release and activating the mTORC1 pathway, ultimately leading to enhanced synaptic plasticity and antidepressant-like effects.[9][10][11]
Caption: General workflow for behavioral studies.
This diagram outlines the key steps in conducting behavioral experiments with this compound, from animal preparation to data interpretation. Following a standardized workflow is essential for minimizing variability and ensuring the reliability of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Factors Influencing the Mice Forced Swim Test [jneurology.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of LY3027788 hydrochloride in solution for in vivo studies
Disclaimer: Specific stability data for LY3027788 hydrochloride in solution for in vivo studies is not publicly available. The following information is based on general knowledge and best practices for handling small molecule hydrochloride salts in a research setting. The data presented in the tables and the experimental protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: For oral administration of this compound, common vehicles include aqueous solutions such as sterile water, saline, or buffered solutions. The choice of solvent may depend on the required concentration and the specific experimental design. It is crucial to determine the solubility of this compound in the selected vehicle before preparing the dosing solution.
Q2: How should I store the stock and working solutions of this compound?
A2: Stock solutions of this compound should ideally be stored at -20°C or -80°C to minimize degradation. Working solutions for daily use can typically be stored at 2-8°C for a limited period. The exact stability will depend on the solvent and concentration. It is recommended to perform a stability study for your specific formulation.
Q3: What are the potential signs of degradation of this compound in solution?
A3: Signs of degradation may include a change in the color or clarity of the solution, or the formation of precipitates. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the dosing solution | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Gently warm the solution and sonicate to aid dissolution. - Prepare a more dilute solution. - Consider using a different vehicle or adding a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring the co-solvent is safe for in vivo use at the intended dose. |
| Inconsistent in vivo results | The compound may be degrading in the dosing solution, leading to variable active concentrations. | - Prepare fresh dosing solutions immediately before each administration. - If solutions are prepared in batches, store them under validated stable conditions (e.g., refrigerated or frozen) and for a limited time. - Perform a stability analysis of your formulation under the storage and handling conditions of your experiment. |
| Difficulty in dissolving the compound | The hydrochloride salt may require specific pH conditions for optimal solubility. | - Adjust the pH of the aqueous vehicle. Many hydrochloride salts are more soluble in slightly acidic conditions. - Use a buffer system to maintain the desired pH. |
Experimental Protocols
Illustrative Protocol for Assessing Solution Stability of this compound
This protocol outlines a general procedure to assess the stability of this compound in a selected vehicle.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen vehicle (e.g., 0.9% saline) to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), retrieve a vial from each storage condition.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of this compound and any degradation products at each time point.
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Determine the rate of degradation under each storage condition.
-
Data Presentation
Table 1: Illustrative Stability of this compound in 0.9% Saline
| Storage Temperature | Time Point | Concentration (mg/mL) | % Remaining |
| Room Temperature (25°C) | 0 hr | 1.00 | 100% |
| 8 hr | 0.95 | 95% | |
| 24 hr | 0.88 | 88% | |
| Refrigerated (4°C) | 0 hr | 1.00 | 100% |
| 24 hr | 0.99 | 99% | |
| 72 hr | 0.97 | 97% | |
| Frozen (-20°C) | 0 hr | 1.00 | 100% |
| 1 week | 0.99 | 99% | |
| 1 month | 0.98 | 98% |
Table 2: Illustrative Formulation for Oral Gavage in Mice
| Parameter | Details |
| Compound | This compound |
| Vehicle | 0.5% Methylcellulose in sterile water |
| Concentration | 1 mg/mL |
| Dose Volume | 10 mL/kg |
| Preparation | Suspend this compound in the vehicle by gentle vortexing. Prepare fresh daily. |
| Storage | Store the suspension at 2-8°C and use within 8 hours of preparation. |
Visualizations
Caption: Workflow for assessing compound stability in solution.
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Optimizing LY3027788 hydrochloride dosage to reduce side effects
Disclaimer: LY3027788 hydrochloride is a prodrug of the active compound LY3020371, a metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist. The information provided here is intended for research purposes only and is based on available preclinical data. This compound is an investigational compound, and its safety and efficacy in humans have not been fully established. Always refer to your institution's safety guidelines and consult with a qualified professional before conducting any experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: LY3027788 is a prodrug that is converted in vivo to its active form, LY3020371. LY3020371 is a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are presynaptic autoreceptors that normally inhibit the release of glutamate. By blocking these receptors, LY3020371 increases glutamate transmission in certain brain regions, which is thought to underlie its potential therapeutic effects.
Q2: What are the potential therapeutic applications of this compound?
A2: Based on its mechanism of action as an mGlu2/3 receptor antagonist, LY3027788 and its active form LY3020371 have been investigated for their potential as rapidly-acting antidepressants.[1][2][3] Preclinical studies have shown that these compounds produce antidepressant-like effects in animal models.[1][2]
Q3: What are the known side effects of this compound in preclinical studies?
A3: Preclinical toxicology studies on the active compound, LY3020371, have shown a favorable safety profile. In 14-day toxicology studies in rats and monkeys, high plasma exposures to LY3020371 did not result in critical toxicological findings.[1][4] Compared to the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine, LY3020371 has been shown to have a better side effect profile in animal models, with less impact on motor function and cognition.[1][4] It did not produce the same neurotoxic, cognitive, or abuse-liability-related effects observed with ketamine in these preclinical settings.[1]
Q4: Is there any clinical trial data available for this compound?
A4: As of the latest available information, there are no publicly disclosed results from clinical trials specifically for this compound. While some mGlu2/3 receptor antagonists have entered clinical trials for depression, the development of one such compound, pomaglumetad methionil (another mGlu2/3 agonist), for schizophrenia was discontinued by Eli Lilly due to a lack of efficacy, not because of safety concerns.[5]
Troubleshooting Guide: Managing Potential Side Effects in Preclinical Research
While preclinical data for LY3020371 suggests a good safety profile, researchers should remain vigilant for potential side effects. This guide provides troubleshooting for issues that might be encountered during in vivo experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Hyperactivity or increased locomotion | On-target effect of mGlu2/3 receptor antagonism leading to increased glutamatergic activity. | - Reduce the dose of this compound in subsequent experiments.- Compare the activity levels to a vehicle-treated control group to confirm the effect is drug-related.- Consider a different route of administration that may alter the pharmacokinetic profile. |
| Seizures (unlikely based on current data, but a theoretical risk with glutamatergic agents) | Excessive increase in glutamate transmission. | - Immediately terminate the experiment and provide supportive care to the animal as per institutional guidelines.- Drastically reduce the dose for future studies.- Re-evaluate the experimental model and potential confounding factors. |
| Changes in sleep-wake cycle | On-target modulation of neuronal activity in brain regions controlling arousal. LY3020371 has been shown to promote wakefulness.[2] | - Be aware of this potential effect when designing behavioral experiments.- If studying sleep, specific EEG/EMG monitoring is required.- Dose adjustments may be necessary if wakefulness interferes with other experimental endpoints. |
| Lack of expected efficacy | - Inadequate dosing or bioavailability.- The specific animal model is not sensitive to mGlu2/3 receptor antagonism.- Issues with the formulation or administration of this compound. | - Confirm the conversion of the prodrug LY3027788 to the active LY3020371 via pharmacokinetic analysis.- Increase the dose in a stepwise manner, while carefully monitoring for any adverse effects.- Consider using a different, validated animal model for the desired therapeutic effect. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Rodents
Objective: To determine the optimal dose range of this compound that elicits the desired pharmacological effect with minimal side effects.
Methodology:
-
Animal Model: Select a relevant rodent model for the intended therapeutic application (e.g., forced swim test for antidepressant-like effects).
-
Groups: Establish multiple experimental groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose levels of this compound (e.g., 1, 3, 10, 30 mg/kg, administered orally).
-
Administration: Administer the compound or vehicle at a consistent time before the behavioral test, based on the expected pharmacokinetics of the prodrug.
-
Behavioral Assessment: Conduct the primary efficacy-related behavioral test (e.g., measure immobility time in the forced swim test).
-
Side Effect Monitoring: Throughout the experiment, systematically observe and score animals for any signs of adverse effects, such as changes in posture, locomotion, grooming, and any signs of distress.
-
Data Analysis: Analyze the dose-response relationship for both the efficacy endpoint and any observed side effects to determine the therapeutic window.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Objective: To correlate the plasma and brain concentrations of the active compound LY3020371 with its pharmacological effects and the emergence of side effects.
Methodology:
-
Dosing: Administer a range of doses of this compound to different groups of animals.
-
Sample Collection: At various time points post-administration, collect blood and brain tissue samples.
-
Bioanalysis: Quantify the concentrations of both LY3027788 and LY3020371 in the plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic Assessment: In parallel groups of animals, measure a relevant pharmacodynamic marker (e.g., changes in glutamate levels in a specific brain region via microdialysis) or a behavioral endpoint at corresponding time points.
-
Modeling: Use the collected data to build a PK/PD model that describes the relationship between drug exposure and the intensity of the desired effect and any adverse effects. This model can then be used to predict optimal dosing regimens.
Visualizations
Caption: Mechanism of action of LY3027788/LY3020371.
Caption: Workflow for optimizing LY3027788 dosage.
Caption: Decision tree for troubleshooting side effects.
References
- 1. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of mGlu2/3 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metabotropic glutamate receptor 2/3 (mGlu2/3) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor blood-brain barrier (BBB) penetration of this important class of therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving sufficient blood-brain barrier penetration a major hurdle for mGlu2/3 antagonists?
A1: The blood-brain barrier (BBB) is a highly selective, semipermeable barrier that protects the central nervous system (CNS) from harmful substances. Many mGlu2/3 antagonists are small molecules that, despite their therapeutic potential for CNS disorders like depression and anxiety, possess physicochemical properties that hinder their ability to cross this barrier effectively. These properties often include high polarity, a large number of hydrogen bond donors, and susceptibility to efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds out of the brain.
Q2: What are the key physicochemical properties of a compound that influence its ability to cross the BBB?
A2: Several key physicochemical properties are critical for BBB penetration:
-
Lipophilicity: A moderate degree of lipophilicity, typically a logP value between 1 and 3, is optimal. Compounds that are too hydrophilic cannot partition into the lipid membranes of the BBB endothelial cells, while excessively lipophilic compounds may get trapped in the membrane or be rapidly metabolized.
-
Molecular Weight: Generally, a molecular weight below 400-500 Da is preferred for passive diffusion across the BBB.
-
Polar Surface Area (PSA): A lower PSA, ideally less than 90 Ų, is associated with better BBB penetration as it reduces the number of hydrogen bonds that can form with the aqueous environment.
-
Hydrogen Bond Donors: A low number of hydrogen bond donors (typically less than 3) is favorable for crossing the BBB.
-
Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is crucial. Neutral molecules tend to cross the BBB more readily than charged ones.
Q3: What are the primary strategies being explored to enhance the BBB penetration of mGlu2/3 antagonists?
A3: Several strategies are being investigated to overcome the challenge of poor BBB penetration for mGlu2/3 antagonists:
-
Medicinal Chemistry Approaches: Modifying the chemical structure of the antagonist to optimize its physicochemical properties for better BBB permeability. This includes increasing lipophilicity, reducing molecular weight and PSA, and masking polar functional groups.
-
Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For mGlu2/3 antagonists, a common approach is to attach a lipophilic moiety to the parent drug, which is then cleaved off by enzymes in the brain, releasing the active antagonist.
-
Nanoparticle-based Delivery Systems: Encapsulating the mGlu2/3 antagonist within nanoparticles can facilitate its transport across the BBB. These nanoparticles can be engineered to target specific receptors on the BBB for enhanced delivery.
-
Inhibition of Efflux Transporters: Co-administration of the mGlu2/3 antagonist with an inhibitor of efflux transporters like P-gp can increase its concentration in the brain by preventing it from being pumped out.
Q4: How is BBB penetration of a drug candidate quantified?
A4: BBB penetration is typically quantified using several parameters:
-
Brain-to-Plasma Concentration Ratio (Kp): This is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at a steady state.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is considered the gold standard as it measures the ratio of the unbound (free) drug concentration in the brain to the unbound drug concentration in the plasma. Unbound drug is the pharmacologically active species. A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion. A value significantly less than 1 indicates poor penetration or active efflux, while a value greater than 1 suggests active influx.
-
In vitro Permeability Assays: These assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based models (e.g., Caco-2, MDCK-MDR1), provide an initial assessment of a compound's permeability.
Troubleshooting Guides
Issue 1: My mGlu2/3 antagonist shows high in vitro potency but no efficacy in in vivo CNS models.
-
Possible Cause: Poor blood-brain barrier penetration is a likely culprit. The compound may not be reaching its target in the brain at a sufficient concentration.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the compound's lipophilicity (logP), molecular weight, polar surface area (PSA), and number of hydrogen bond donors. Compare these values to the optimal ranges for BBB penetration.
-
Conduct In Vitro Permeability Assays: Use a PAMPA-BBB or a cell-based assay (e.g., Caco-2 or MDCK-MDR1) to determine the compound's permeability and whether it is a substrate for efflux transporters like P-gp. An efflux ratio greater than 2 in a bidirectional cell-based assay suggests active efflux.
-
Perform In Vivo Pharmacokinetic Studies: Measure the brain and plasma concentrations of the compound in a relevant animal model (e.g., rodents) to determine the Kp and, ideally, the Kp,uu. This will provide a definitive measure of its BBB penetration.
-
Consider a Prodrug Approach: If the parent compound has unfavorable properties, consider designing a more lipophilic prodrug that can cross the BBB and then be converted to the active antagonist in the brain.
-
Issue 2: My mGlu2/3 antagonist is a known P-glycoprotein (P-gp) substrate, leading to low brain concentrations.
-
Possible Cause: Active efflux by P-gp at the BBB is limiting the brain exposure of your compound.
-
Troubleshooting Steps:
-
Structural Modification: Attempt to modify the structure of the antagonist to reduce its affinity for P-gp. This can sometimes be achieved by reducing the number of hydrogen bond donors or altering the overall molecular shape.
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporin A) with your antagonist can help to confirm that P-gp efflux is the primary issue and can increase brain exposure. However, this approach has translational challenges for clinical use due to potential drug-drug interactions.
-
Nanoparticle Encapsulation: Encapsulating the antagonist in nanoparticles can sometimes bypass P-gp-mediated efflux.
-
Issue 3: In vitro permeability results are inconsistent or not reproducible.
-
Possible Cause: Issues with the experimental setup or cell monolayer integrity in cell-based assays.
-
Troubleshooting Steps:
-
Verify Cell Monolayer Integrity: For cell-based assays, ensure the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised barrier function. The expression of tight junction proteins like ZO-1 can also be visualized via immunofluorescence.
-
Use Appropriate Controls: Include well-characterized high and low permeability compounds as controls to validate your assay performance.
-
Check Compound Solubility: Ensure that your compound is fully dissolved in the assay buffer at the tested concentration. Poor solubility can lead to inaccurate permeability measurements.
-
Standardize Protocols: Maintain consistent cell culture conditions, passage numbers, and experimental procedures to minimize variability.
-
Quantitative Data on BBB Penetration of mGlu2/3 Antagonists
The following table summarizes available data on the BBB penetration of selected mGlu2/3 antagonists and related compounds. It is important to note that direct comparative data is often limited in publicly available literature.
| Compound | Type | Species | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) | CSF Concentration | Notes |
| TP0178894 (active metabolite of TS-161) | Orthosteric Antagonist | Human | Data not available | Data not available | 9.892 ng/mL (at 100 mg single dose of prodrug)[1] | The prodrug approach with TP0473292 (TS-161) was designed to enhance oral bioavailability and CNS penetration.[1][2] |
| Decoglurant (RO4995819) | Negative Allosteric Modulator | Data not available | Data not available | Data not available | Data not available | Advanced to clinical trials for major depressive disorder.[3] |
| DSP-3456 | Negative Allosteric Modulator | Data not available | Data not available | Data not available | Data not available | In clinical development for treatment-resistant depression.[4] |
| VU0650786 | Selective mGlu3 Negative Allosteric Modulator | Data not available | Data not available | Data not available | Data not available | A tool compound for in vivo studies. |
| LY341495 | Orthosteric Antagonist | Rat | Data not available | Data not available | Data not available | Widely used as a research tool, but its utility for in vivo CNS studies can be limited by its physicochemical properties. |
| Compound 4b (mGluR1 Antagonist) | mGluR1 Antagonist | Rat | 2.70[2] | Data not available | Data not available | Included for comparison to illustrate a high brain/plasma ratio in a related antagonist class.[2] |
Key Experimental Protocols
In Vitro BBB Permeability Assay (Cell-Based)
This protocol describes a general procedure for assessing the permeability of a test compound across a cell monolayer that mimics the BBB.
1. Cell Culture:
-
Culture brain capillary endothelial cells (e.g., bEnd.3 or hCMEC/D3) on permeable Transwell® inserts until a confluent monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER). The TEER values should reach a stable and sufficiently high level (e.g., >50 Ω·cm² for bEnd.3 cells) before the permeability assay.[5]
2. Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound at a known concentration to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To determine the efflux ratio, perform the experiment in the reverse direction as well (basolateral to apical).
3. Quantification:
-
Analyze the concentration of the test compound in the donor and receiver samples using a suitable analytical method, such as LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
In Vivo Brain and Plasma Pharmacokinetic Study
This protocol outlines a general method for determining the brain-to-plasma concentration ratio of a test compound in rodents.
1. Animal Dosing:
-
Administer the test compound to a cohort of animals (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).
2. Sample Collection:
-
At predetermined time points post-dosing, euthanize the animals.
-
Collect blood samples (via cardiac puncture) and immediately harvest the brain.
3. Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
4. Bioanalysis:
-
Extract the test compound from the plasma and brain homogenate samples.
-
Quantify the concentration of the compound in each matrix using a validated analytical method (e.g., LC-MS/MS).
5. Data Calculation:
-
Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the compound in the brain homogenate by its concentration in the plasma.
-
To determine the Kp,uu, the unbound fractions in plasma (fu,plasma) and brain (fu,brain) need to be measured separately using techniques like equilibrium dialysis, and then the following equation is used:
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
Visualizations
Caption: Simplified mGlu2/3 receptor signaling pathway at a presynaptic terminal.
Caption: Experimental workflow for assessing and optimizing BBB penetration.
Caption: Troubleshooting logic for low in vivo efficacy of mGlu2/3 antagonists.
References
- 1. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between brain/plasma ratios and efficacy in neuropathic pain models of selective metabotropic glutamate receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, Double-Blind, Placebo-Controlled Trial of the mGlu2/3 Negative Allosteric Modulator Decoglurant in Partially Refractory Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiles of Major Products under Development | Sumitomo Pharma [sumitomo-pharma.com]
- 5. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Outcomes in the Forced Swim Test with LY3027788
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY3027788 in the forced swim test (FST). Given that specific data on LY3027788 in the FST is not extensively available in public literature, this guide draws upon established principles of the FST and the known pharmacology of dopamine D2/D3 receptor agonists, a class to which LY3027788 is related.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that lead to inconsistent or unexpected results when using LY3027788 in the forced swim test.
Problem 1: High variability in immobility time between subjects in the LY3027788-treated group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure precise and consistent dosing for all animals. - Verify the route of administration (e.g., intraperitoneal, oral) is performed uniformly. - Check for proper drug solubility and solution stability. Prepare fresh solutions as needed. |
| Variable Drug Metabolism | - Consider the sex and strain of the animals, as metabolic rates can differ.[1] - Ensure a consistent fasting or feeding schedule, as this can affect drug absorption. |
| Individual Differences in Stress Response | - Acclimatize all animals to the experimental room and handling procedures for a sufficient period before the test.[2] - Minimize environmental stressors such as noise, light changes, and odors.[1] |
| Genetic Drift in Animal Colony | - If using an in-house breeding colony, be aware of potential genetic drift over time. - Consider obtaining animals from a reputable commercial vendor to ensure genetic consistency. |
Problem 2: No significant difference in immobility time between LY3027788-treated and vehicle-treated groups.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | - Conduct a dose-response study to determine the optimal effective dose of LY3027788. - Review literature for typical dose ranges of similar dopamine agonists. |
| Inappropriate Timing of Administration | - The time between drug administration and the FST is critical. Determine the peak brain concentration time for LY3027788 if possible, or test several pre-treatment intervals. |
| "Ceiling" or "Floor" Effects | - If baseline immobility in control animals is very low (floor effect), it may be difficult to detect a further decrease with the drug. Consider using a strain known to exhibit higher baseline immobility. - If baseline immobility is extremely high (ceiling effect), ensure the stress level of the pre-test is not excessive. |
| Confounding Effects on Locomotor Activity | - LY3027788, as a dopamine agonist, may increase general motor activity, which can be misinterpreted as an antidepressant-like effect.[3] It is crucial to run a separate locomotor activity test (e.g., open field test) to assess the drug's effect on movement. An increase in general locomotion could mask or falsely suggest an antidepressant effect. |
Problem 3: Unexpected increase in immobility time with LY3027788 treatment.
| Potential Cause | Troubleshooting Steps |
| Biphasic Dose-Response | - Some compounds exhibit a U-shaped or inverted U-shaped dose-response curve. Test a wider range of doses, including lower ones. |
| Receptor Desensitization or Downregulation | - With chronic administration, dopamine receptors can become desensitized. If using a chronic dosing paradigm, consider the duration and dose. |
| Anxiogenic Effects at Certain Doses | - At particular doses, some dopamine agonists can induce anxiety-like behaviors, which might manifest as increased immobility in the FST. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a dopamine D2/D3 receptor agonist like LY3027788 in the forced swim test?
A1: Dopamine D2/D3 receptor agonists are expected to decrease immobility time in the forced swim test. This is thought to be mediated by the activation of dopaminergic pathways involved in motivation and reward, leading to increased active behaviors like swimming and climbing.[4][5] However, it is critical to differentiate this from a general increase in locomotor activity.
Q2: How can I distinguish between a true antidepressant-like effect and a simple increase in motor activity?
A2: It is essential to conduct a separate locomotor activity assessment, such as the open field test. This allows you to determine if the dose of LY3027788 used in the FST also causes a general increase in movement. A true antidepressant-like effect should ideally reduce immobility without significantly increasing overall locomotion.
Q3: What are the most critical parameters to control in the forced swim test protocol?
A3: The following parameters are crucial for consistent and reliable results:
-
Water Temperature: Maintain a constant temperature, typically between 23-25°C.[5]
-
Water Depth: The water should be deep enough to prevent the animal from touching the bottom with its tail or feet.[5]
-
Cylinder Dimensions: Use cylinders of a consistent size, as this can affect behavior.[2]
-
Test Duration: The duration of the pre-test and the test itself should be standardized. For mice, a single 6-minute session is common, with the last 4 minutes being scored.[5] For rats, a 15-minute pre-test followed by a 5-minute test 24 hours later is a common protocol.[6]
-
Lighting and Noise: The testing room should have consistent, moderate lighting and be free from sudden noises.[1]
Q4: Can the strain, age, or sex of the animal influence the outcome of the FST with LY3027788?
A4: Absolutely. Different rodent strains can exhibit significant variations in baseline immobility and their response to drugs.[1] Age and sex can also play a role, with hormonal fluctuations in females potentially affecting behavior. It is crucial to report these variables in your experimental design and to use consistent age and sex groups within an experiment.
Experimental Protocols
Forced Swim Test Protocol (Mouse)
-
Apparatus: A transparent plastic cylinder (20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer LY3027788 or vehicle at the predetermined time before the test.
-
Test Procedure: Gently place each mouse into the cylinder for a 6-minute session.
-
Scoring: Record the entire session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. Scoring is typically performed on the last 4 minutes of the test.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a clean, warm cage.
Open Field Test Protocol (to assess locomotor activity)
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls to prevent escape. The arena can be equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer LY3027788 or vehicle at the same pre-treatment time as for the FST.
-
Test Procedure: Place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 15-30 minutes).
-
Data Analysis: The tracking system will automatically record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant increase in total distance traveled in the LY3027788 group compared to the vehicle group would indicate a hyper-locomotor effect.
Visualizations
Caption: Experimental workflow for evaluating LY3027788 in the forced swim test.
Caption: Putative signaling pathway of LY3027788 leading to effects in the FST.
Caption: Troubleshooting decision tree for inconsistent FST outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine is involved in the antidepressant-like effect of allopregnanolone in the forced swimming test in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce variability in locomotor activity studies with LY3027788
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing locomotor activity studies with LY3027788, a prodrug of the mGlu2/3 receptor antagonist LY3020371. Our goal is to help you minimize variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is LY3027788 and how does it affect locomotor activity?
A1: LY3027788 is an orally bioavailable prodrug that is rapidly converted to its active metabolite, LY3020371. LY3020371 is a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are primarily presynaptic and function to inhibit the release of glutamate. By blocking these receptors, LY3020371 increases glutamatergic transmission. This increase in glutamate can, in turn, modulate the activity of other neurotransmitter systems, including the dopaminergic system, which plays a crucial role in regulating locomotor activity. Studies have shown that LY3020371 produces small increases in spontaneous locomotor activity.[1] Furthermore, LY3027788 has been demonstrated to enhance the locomotor-stimulating effects of the dopamine D2/D3 receptor agonist, quinpirole.[2]
Q2: What are the main sources of variability in locomotor activity studies with LY3027788?
A2: Variability in locomotor activity studies can arise from several factors:
-
Pharmacological: The complex interplay between the glutamatergic and dopaminergic systems, influenced by LY3027788, can lead to individual differences in response. The specific brain region and neuronal circuits affected can also contribute to varied outcomes.
-
Biological: Intrinsic factors such as the species, strain, sex, age, and genetic background of the animals can significantly impact baseline locomotor activity and the response to LY3027788.
-
Environmental: Minor changes in the experimental environment, including lighting, temperature, humidity, noise, and odors, can affect animal behavior and introduce variability.
-
Procedural: Inconsistencies in animal handling, injection procedures, acclimatization periods, and the time of day for testing can all be significant sources of variation.
Q3: How does the mechanism of action of LY3027788 contribute to potential variability in locomotor activity?
A3: LY3027788, through its active metabolite LY3020371, antagonizes mGlu2/3 receptors, which are inhibitory autoreceptors on presynaptic terminals. This leads to an increase in glutamate release. In brain regions like the nucleus accumbens, this increased glutamatergic activity can stimulate dopamine release, which is a key driver of locomotor activity. However, the magnitude of this effect can be variable due to:
-
Baseline state of the glutamatergic and dopaminergic systems: The existing level of neuronal activity in these systems can influence the response to mGlu2/3 receptor blockade.
-
Receptor density and sensitivity: Individual variations in the expression and sensitivity of mGlu2/3 and dopamine receptors can lead to different behavioral outputs.
-
Circuit-specific effects: The precise neural circuits engaged by the increased glutamate release may differ between animals, leading to variations in the locomotor response.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-individual variability in baseline locomotor activity | 1. Genetic differences within the animal cohort.2. Inconsistent environmental conditions.3. Insufficient acclimatization period. | 1. Use a genetically homogenous, inbred strain of animals.2. Strictly control environmental variables (light intensity, temperature, humidity, and background noise). Ensure consistent bedding and cage cleaning schedules.3. Implement a consistent and sufficiently long acclimatization period (e.g., at least 60 minutes) to the testing room and apparatus before data collection begins. |
| Inconsistent or unexpected effects of LY3027788 on locomotor activity | 1. Incorrect dosage or route of administration.2. Variability in drug metabolism and conversion of LY3027788 to LY3020371.3. Interaction with other experimental variables (e.g., time of day). | 1. Verify the correct dosage calculation, preparation, and administration technique. Oral gavage is the typical route for LY3027788.2. Ensure a consistent fasting state if applicable, as food can affect oral absorption. Allow for a consistent time interval between dosing and testing to account for metabolic conversion.3. Conduct all experiments at the same time of day to minimize the influence of circadian rhythms on both drug metabolism and locomotor activity. |
| Floor effects (no significant increase in locomotion) | 1. The dose of LY3027788 used is too low to elicit a response.2. The animals have very low baseline activity. | 1. Conduct a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.2. Consider using a pharmacological challenge (e.g., a low dose of a dopamine agonist like quinpirole) to increase baseline activity and reveal the modulatory effects of LY3027788. |
| Ceiling effects (no further increase in locomotion at higher doses) | 1. The locomotor-stimulating effects of LY3027788 may be modest and plateau at higher doses.2. The animals have reached their maximum physiological capacity for movement. | 1. Acknowledge the potentially subtle nature of the locomotor effects of LY3027788 alone and consider experimental designs that assess its modulation of other locomotor stimulants.2. Ensure the testing arena is large enough to allow for a full range of movement. |
| Habituation to the testing environment | 1. Animals become less active over time as they grow accustomed to the novel environment. | 1. Analyze the data in time bins to assess the temporal profile of locomotor activity. The primary effects of the drug are often most apparent in the initial portion of the test.2. For longer studies, consider using a home-cage monitoring system to assess activity in a familiar environment. |
Data Presentation
Table 1: Effect of LY3027788 on Quinpirole-Induced Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Total Ambulations (± SEM) |
| Vehicle + Vehicle | - | ~1000 |
| Vehicle + Quinpirole | 0.5 | ~2500 |
| LY3027788 + Quinpirole | 16 | ~4000 |
| Data are estimated from graphical representations in the cited literature and represent the enhancement of quinpirole's effects. Absolute values may vary based on experimental conditions.[2] |
Table 2: General Parameters for Locomotor Activity Assessment
| Parameter | Description | Units |
| Horizontal Activity | Total number of beam breaks in the horizontal plane. | Counts |
| Vertical Activity (Rearing) | Total number of beam breaks in the vertical plane. | Counts |
| Total Distance Traveled | The total distance covered by the animal during the session. | Centimeters (cm) or Meters (m) |
| Time Spent Moving | The total duration the animal is in motion. | Seconds (s) |
| Time Spent Resting | The total duration the animal is immobile. | Seconds (s) |
| Ambulatory Time | Time spent in horizontal movement, excluding stereotypic movements. | Seconds (s) |
| Stereotypic Time | Time spent in repetitive, non-ambulatory movements. | Seconds (s) |
| Center Time | Time spent in the central zone of the open field arena. | Seconds (s) |
| Periphery Time | Time spent in the peripheral zone of the open field arena. | Seconds (s) |
Experimental Protocols
Protocol 1: Assessment of LY3027788 on Spontaneous Locomotor Activity
-
Animals: Use age- and weight-matched male rodents of a specified inbred strain (e.g., C57BL/6J mice). House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Apparatus: Use automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical movements. The chambers should be placed in a sound-attenuating and dimly lit room.
-
Acclimatization: Transport the animals to the testing room at least 60 minutes before the start of the experiment.
-
Drug Administration: Prepare LY3027788 in a suitable vehicle (e.g., 20% Captisol®). Administer the drug or vehicle via oral gavage (p.o.) at a consistent volume (e.g., 10 mL/kg).
-
Locomotor Activity Recording: Immediately after dosing, place each animal in the center of a locomotor activity chamber. Record activity for a predefined period, typically 60-120 minutes, in 5- or 10-minute bins.
-
Data Analysis: Analyze the data for various parameters, including total distance traveled, horizontal activity, vertical activity, time spent moving, and time spent in the center versus the periphery of the arena. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Protocol 2: Assessment of LY3027788 on Quinpirole-Induced Hyperlocomotion
This protocol is adapted from Witkin et al., 2017.[2]
-
Animals and Apparatus: As described in Protocol 1.
-
Acclimatization: Place mice in the locomotor activity chambers and allow them to habituate for 60 minutes.
-
Drug Administration (Pre-treatment): After the habituation period, administer LY3027788 (e.g., 16 mg/kg, p.o.) or vehicle.
-
Drug Administration (Challenge): 60 minutes after the LY3027788 or vehicle administration, administer the dopamine agonist quinpirole (e.g., 0.5 mg/kg, i.p.) or its vehicle.
-
Locomotor Activity Recording: Record locomotor activity for 120 minutes immediately following the quinpirole injection.
-
Data Analysis: Analyze the data as described in Protocol 1. The primary endpoint is the potentiation of quinpirole-induced hyperlocomotion by LY3027788 pre-treatment.
Mandatory Visualization
Caption: Signaling pathway of LY3027788 leading to increased locomotor activity.
Caption: Experimental workflow for a spontaneous locomotor activity study with LY3027788.
References
Validation & Comparative
A Comparative Guide: Ketamine vs. Dopamine D1/D3 Receptor Antagonism for Antidepressant-Like Effects
A Note to the Reader: This guide compares the established rapid-acting antidepressant ketamine with the pharmacological class of dopamine D1/D3 receptor antagonists for antidepressant-like effects. Direct comparative preclinical or clinical data for the specific compound LY3027788 hydrochloride were not available in public-domain scientific literature at the time of this review. Therefore, this comparison is based on the well-documented effects of ketamine and the hypothesized mechanism and effects of D1/D3 antagonists derived from broader preclinical research into the role of the dopaminergic system in depression.
Introduction
The discovery of ketamine's rapid and robust antidepressant effects in patients with treatment-resistant depression has revolutionized the field, shifting focus from traditional monoaminergic systems to glutamate-based mechanisms.[1][2][3] Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, produces therapeutic effects within hours, a stark contrast to the weeks or months required for conventional antidepressants.[1][4] This has spurred the investigation of other novel mechanisms, including the modulation of the dopamine system. Dopamine D1 and D3 receptors, integral to the brain's reward and motivation circuits, have emerged as potential targets for new antidepressant therapies.[2][3] This guide provides a comparative overview of the mechanisms, preclinical data, and experimental protocols associated with ketamine and the therapeutic strategy of D1/D3 receptor antagonism.
Mechanism of Action: A Tale of Two Neurotransmitters
The antidepressant actions of ketamine and dopamine D1/D3 antagonists stem from distinct molecular pathways, ultimately converging on the enhancement of synaptic plasticity, but originating from different primary targets.
Ketamine: The Glutamate Surge Hypothesis
Ketamine's primary action is the non-competitive antagonism of the NMDA receptor.[1][2] The leading hypothesis for its rapid antidepressant effect involves a cascade of events primarily within the prefrontal cortex (PFC):
-
Disinhibition of Pyramidal Neurons: Ketamine is thought to preferentially block NMDA receptors on inhibitory GABAergic interneurons.[5]
-
Glutamate Surge: This blockade reduces the inhibitory tone on pyramidal neurons, leading to a transient, robust increase in glutamate release.[1][3]
-
AMPA Receptor Activation: The glutamate surge activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, causing neuronal depolarization.
-
BDNF Release and Signaling: This leads to the release of Brain-Derived Neurotrophic Factor (BDNF), which activates its receptor, Tropomyosin receptor kinase B (TrkB).[1][5]
-
mTORC1 Pathway and Synaptogenesis: The BDNF-TrkB signaling activates the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, which promotes the synthesis of synaptic proteins, leading to increased synaptogenesis and reversing the synaptic deficits caused by chronic stress and depression.[1][2]
References
- 1. Dopamine D2/D3 but not dopamine D1 receptors are involved in the rapid antidepressant-like effects of ketamine in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-induced Dopamine Receptor Dysregulation: A Valid Animal Model of Manic-Depressive Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effect of selective dopamine D1 receptor agonists in the behavioural despair animal model of depression [iris.unimore.it]
A Comparative Guide to LY3027788 Hydrochloride and Other mGlu2/3 Receptor Antagonists for Preclinical Research
This guide provides a detailed comparison of LY3027788 hydrochloride, a prodrug of the potent and selective metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist LY3020371, with other notable mGlu2/3 receptor antagonists. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mGlu2/3 receptors for neurological and psychiatric disorders, particularly depression.
Introduction to mGlu2/3 Receptor Antagonism
Metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3) are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission. Primarily located presynaptically, they act as autoreceptors to inhibit glutamate release. Antagonism of these receptors has emerged as a promising therapeutic strategy, particularly for the treatment of depression, with the potential for rapid-acting antidepressant effects similar to ketamine but potentially with a more favorable side-effect profile. This guide will compare the pharmacological and preclinical efficacy data of this compound and its active metabolite, LY3020371, with other key mGlu2/3 receptor antagonists, including MGS0039 and LY341495, as well as clinical candidates such as decoglurant, TS-161, and DSP-3456.
In Vitro Pharmacological Comparison
The following table summarizes the in vitro binding affinities and functional potencies of LY3020371 (the active form of this compound) and other selected mGlu2/3 receptor antagonists. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Profile |
| LY3020371 | hmGlu2 | 5.26 | 16.2 (cAMP assay) | Highly selective for mGlu2/3 over other mGlu receptors. |
| hmGlu3 | 2.50 | 6.21 (cAMP assay) | ||
| MGS0039 | mGluR2 | 2.2 | 20 (cAMP assay) | Selective for group II mGluRs. |
| mGluR3 | 4.5 | 24 (cAMP assay) | ||
| LY341495 | hmGlu2 | 2.3 | 21 (cAMP assay) | Potent group II antagonist, with some activity at other mGluRs at higher concentrations (mGlu8 IC50 = 170 nM). |
| hmGlu3 | 1.3 | 14 (cAMP assay) | ||
| Decoglurant | mGlu2/3 | - | - | Negative Allosteric Modulator (NAM). |
| TS-161 (TP0178894) | mGlu2/3 | - | - | Orthosteric antagonist. |
| DSP-3456 | mGlu2/3 | - | - | Negative Allosteric Modulator (NAM). |
Preclinical In Vivo Efficacy
The antidepressant-like effects of mGlu2/3 receptor antagonists are often evaluated in rodent models of depression, such as the forced swim test (FST) and the tail suspension test (TST). The following table summarizes available in vivo efficacy data for the compared compounds.
| Compound | Animal Model | Effective Dose (mg/kg) | Route of Administration |
| LY3027788 | Mouse FST | ED60 = 8.2 | Oral |
| LY3020371 | Rat FST | 0.1 - 10 | Intravenous |
| MGS0039 | Rat FST | 0.3 - 3 | Intraperitoneal |
| Mouse TST | 0.3 - 3 | Intraperitoneal | |
| LY341495 | Rat FST | 0.1 - 3 | Intraperitoneal |
| Mouse TST | 0.1 - 3 | Intraperitoneal |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Caption: mGlu2/3 Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Experimental Workflow for the Forced Swim Test.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for mGlu2 and mGlu3 receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human mGlu2 or mGlu3 receptors.
-
Radioligand: [3H]-LY341495 or a similar high-affinity group II mGlu receptor antagonist radioligand.
-
Test compound (e.g., LY3020371) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 2 mM CaCl2).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM LY341495).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced suppression of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human mGlu2 or mGlu3 receptors.
-
Test compound (e.g., LY3020371) at various concentrations.
-
mGlu2/3 receptor agonist (e.g., LY379268 or DCG-IV).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or a bioluminescent reporter assay).
-
Cell culture medium and reagents.
-
96-well or 384-well plates.
Procedure:
-
Seed the cells in multi-well plates and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified period.
-
Stimulate the cells with a fixed concentration of an mGlu2/3 receptor agonist (typically the EC80 concentration) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a clear measurement of inhibition.
-
Incubate for a sufficient time to allow for changes in cAMP levels (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The IC50 value (the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production) is determined by non-linear regression analysis.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a test compound in rodents.[1][2]
Materials:
-
Male mice or rats of an appropriate strain and age.
-
Test compound (e.g., this compound) formulated for the desired route of administration (e.g., oral gavage).
-
Vehicle control.
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
A video recording system.
-
A stopwatch.
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle at a specified time before the test (e.g., 30-60 minutes for intraperitoneal injection, 60-120 minutes for oral administration).
-
Gently place each animal individually into the cylinder of water for a 6-minute test session.
-
Record the entire session with a video camera.
-
After the 6-minute session, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
Objective: To assess the antidepressant-like activity of a test compound in mice.[3][4][5]
Materials:
-
Male mice of an appropriate strain and age.
-
Test compound formulated for the desired route of administration.
-
Vehicle control.
-
A suspension box or a similar apparatus that allows the mouse to be suspended by its tail without being able to touch any surfaces.
-
Adhesive tape.
-
A video recording system.
-
A stopwatch.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle at a specified time before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the suspension bar.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera.
-
An observer, blind to the treatment conditions, scores the total duration of immobility during the test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.
Conclusion
This compound, through its active metabolite LY3020371, demonstrates high potency and selectivity for mGlu2/3 receptors. Preclinical data indicate its potential as a rapidly acting antidepressant. When compared to other established mGlu2/3 receptor antagonists such as MGS0039 and LY341495, LY3020371 exhibits a comparable in vitro profile. The oral bioavailability of this compound makes it a valuable tool for in vivo studies. The ongoing clinical development of other mGlu2/3 receptor antagonists, including both orthosteric antagonists and negative allosteric modulators, highlights the continued interest in this target for the treatment of depression and other CNS disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to objectively evaluate and compare these compounds in their own preclinical investigations.
References
Head-to-head comparison of LY3027788 and its active metabolite LY3020371
A Comprehensive Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed, data-driven comparison of the mGlu2/3 receptor antagonist LY3020371 and its orally bioavailable prodrug, LY3027788. The information presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for central nervous system disorders, particularly depression.
Introduction
LY3020371 is a potent and selective orthosteric antagonist of the metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1][2] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their antagonism has emerged as a promising mechanism for rapid-acting antidepressant effects.[1][3] Due to its limited oral bioavailability, the diester prodrug LY3027788 was developed to facilitate systemic exposure to LY3020371 following oral administration.[3] This guide will dissect the key attributes of both compounds, presenting a head-to-head comparison of their in vitro and in vivo pharmacological properties, pharmacokinetic profiles, and underlying mechanism of action.
In Vitro Pharmacology of LY3020371
LY3027788 is a prodrug and is therefore not pharmacologically active at the mGlu2/3 receptors. Its efficacy is solely dependent on its conversion to LY3020371. The in vitro activity of LY3020371 has been extensively characterized in various assays.
Receptor Binding Affinity
LY3020371 demonstrates high affinity for both human mGlu2 and mGlu3 receptors.
| Compound | Receptor | Ki (nM) |
| LY3020371 | hmGluR2 | 5.26[1] |
| hmGluR3 | 2.50[1] |
Functional Antagonist Activity
LY3020371 effectively antagonizes agonist-induced signaling across a range of functional assays.
| Assay Type | System | IC50 (nM) |
| Forskolin-stimulated cAMP formation inhibition | Cells expressing hmGluR2 | 16.2[1] |
| Cells expressing hmGluR3 | 6.21[1] | |
| Agonist-suppressed second messenger production | Rat cortical synaptosomes | 29[1] |
| Agonist-inhibited, K+-evoked glutamate release | Rat cortical synaptosomes | 86[1] |
| Agonist-suppressed spontaneous Ca2+ oscillations | Primary cultured cortical neurons | 34[1] |
| Intact hippocampal slice preparation | Rat | 46[1] |
In Vivo Pharmacology and Efficacy
The in vivo effects of LY3027788 are attributed to its conversion to LY3020371. Studies have demonstrated the antidepressant-like and wake-promoting effects of both compounds in rodent models.
Antidepressant-like Activity (Forced Swim Test)
Oral administration of LY3027788 and intravenous administration of LY3020371 both produce antidepressant-like effects by reducing immobility time in the forced swim test.
| Compound | Administration | Species | Dose | Effect |
| LY3027788 | Oral | Mouse | 4.8 - 27 mg/kg | Dose-dependent decrease in immobility |
| LY3020371 | Intravenous | Rat | 1 - 10 mg/kg | Significant decrease in immobility |
Neurochemical Effects
Antagonism of mGlu2/3 receptors by LY3020371 leads to an increase in the extracellular levels of key monoamine neurotransmitters in the prefrontal cortex.
| Compound | Administration | Species | Dose | Effect on Monoamine Efflux in PFC |
| LY3020371 | Intravenous | Rat | 10 mg/kg | Increased efflux of dopamine, serotonin, and norepinephrine |
Pharmacokinetic Profile
LY3027788 is rapidly and dose-proportionately converted to LY3020371 after oral administration in both mice and rats.
Plasma Concentrations of LY3020371 after Oral Administration of LY3027788
| Species | Oral Dose of LY3027788.HCl | Cmax of LY3020371 (ng/mL) | Tmax of LY3020371 (h) | AUC0-inf of LY3020371 (ng·h/mL) |
| Mouse | 4.8 mg/kg | ~200 | ~0.25 | Not Reported |
| 16 mg/kg | ~800 | ~0.25 | Not Reported | |
| 27 mg/kg | ~1500 | ~0.25 | Not Reported | |
| Rat | 3 mg/kg | ~150 | ~0.5 | Not Reported |
| 10 mg/kg | ~700 | ~0.5 | Not Reported | |
| 30 mg/kg | ~2000 | ~1 | Not Reported |
Note: Specific AUC and bioavailability values were not detailed in the provided search results. The data presented is an approximation based on graphical representations in the cited literature.
Mechanism of Action
The antidepressant-like effects of LY3020371 are initiated by the blockade of presynaptic mGlu2/3 autoreceptors, leading to a cascade of downstream signaling events.
Caption: Signaling pathway of LY3020371.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing human mGlu2 or mGlu3 receptors are prepared.
-
Incubation: Membranes are incubated with a specific concentration of a radiolabeled mGlu2/3 receptor agonist (e.g., [3H]-LY341495) and varying concentrations of LY3020371.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Formation Assay
Caption: Workflow for the cAMP formation assay.
Protocol:
-
Cell Culture: Cells recombinantly expressing mGlu2 or mGlu3 receptors are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of LY3020371, followed by stimulation with an mGlu2/3 receptor agonist in the presence of forskolin (an adenylyl cyclase activator).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: The data are analyzed to determine the IC50 value of LY3020371 for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
Rodent Forced Swim Test
Protocol:
-
Acclimation: Animals (mice or rats) are acclimated to the testing room.
-
Drug Administration: LY3027788 is administered orally, or LY3020371 is administered intravenously at specified times before the test.
-
Swim Session: Each animal is placed in a cylinder of water from which it cannot escape for a 6-minute session.
-
Behavioral Scoring: The session is video-recorded, and the duration of immobility during the final 4 minutes is scored by a trained observer blinded to the treatment groups.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group.
In Vivo Microdialysis
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the medial prefrontal cortex of an anesthetized rat.
-
Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid, and baseline samples of the dialysate are collected.
-
Drug Administration: LY3020371 is administered intravenously.
-
Sample Collection: Dialysate samples are collected at regular intervals post-drug administration.
-
Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in neurotransmitter levels from baseline are calculated for each time point.
Summary and Conclusion
LY3027788 serves as an effective oral prodrug for LY3020371, enabling the systemic delivery and central nervous system activity of this potent and selective mGlu2/3 receptor antagonist. LY3020371 demonstrates high affinity and functional antagonism at mGlu2/3 receptors, leading to downstream effects on glutamatergic and monoaminergic neurotransmission that are consistent with antidepressant-like activity. The oral administration of LY3027788 successfully recapitulates the in vivo efficacy of intravenously administered LY3020371 in preclinical models of depression. This head-to-head comparison provides a comprehensive overview for researchers, supporting the continued investigation of mGlu2/3 receptor antagonism as a therapeutic strategy for depression and other CNS disorders.
References
- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
LY3027788 hydrochloride vs LY341495 in preclinical models of depression
A comprehensive review of the existing preclinical data on the mGlu2/3 receptor antagonist, LY341495, reveals significant antidepressant-like effects in various animal models. In contrast, a thorough search of scientific literature and public databases yielded no available information on LY3027788 hydrochloride in the context of preclinical depression research. Therefore, this guide will focus on the extensive findings related to LY341495, providing researchers, scientists, and drug development professionals with a detailed overview of its performance and underlying mechanisms.
LY341495: A Glutamatergic Modulator with Rapid Antidepressant Potential
LY341495 is a potent and selective antagonist of group II metabotropic glutamate receptors (mGlu2/3).[1][2] Its mechanism of action is distinct from traditional monoaminergic antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). By blocking presynaptic mGlu2/3 autoreceptors, LY341495 enhances the release of glutamate, a primary excitatory neurotransmitter in the brain.[3][4] This surge in glutamatergic transmission is believed to initiate a cascade of downstream signaling events that contribute to its rapid antidepressant-like effects, which are notably similar to those observed with ketamine.[1][5]
Efficacy in Preclinical Models of Depression
LY341495 has demonstrated robust efficacy across a range of well-established animal models of depression. These models are designed to mimic different aspects of the human condition, providing a comprehensive preclinical evaluation of a compound's potential therapeutic value.
| Preclinical Model | Species | Key Findings | Dosage Range | Citation |
| Forced Swim Test (FST) | Mouse, Rat | Reduced immobility time, indicating an antidepressant-like effect. | 0.3 - 3 mg/kg | [2] |
| Tail Suspension Test (TST) | Mouse | Decreased immobility time, further supporting its antidepressant-like properties. | 1 mg/kg | [1] |
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | Reversed CUMS-induced anhedonia (measured by sucrose preference) and behavioral despair. | 0.3 - 1 mg/kg | [1] |
| Learned Helplessness | Rat | Demonstrated antidepressant effects in a model resistant to traditional antidepressants. | Not Specified | |
| Chronic Corticosterone Administration | Mouse, Rat | Reversed depressive-like behaviors induced by chronic stress hormone exposure. | Not Specified |
Mechanism of Action: Signaling Pathways
The antidepressant-like effects of LY341495 are mediated by the activation of key intracellular signaling pathways that play a crucial role in neuroplasticity and synaptic function. The primary pathway implicated is the mammalian target of rapamycin complex 1 (mTORC1) signaling cascade.
References
- 1. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duloxetine Eli Lilly & Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Treatment Strategies of Depression: Based on Mechanisms Related to Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
Validating mGlu2/3 Receptor Antagonism of LY3027788 In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of LY3027788, a prodrug of the potent and selective mGlu2/3 receptor antagonist LY3020371, with other key alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Executive Summary
Metabotropic glutamate receptors 2 and 3 (mGlu2/3) are crucial presynaptic autoreceptors that regulate glutamate release. Their antagonism has emerged as a promising therapeutic strategy for depression and other CNS disorders. LY3027788 is an orally bioavailable prodrug of LY3020371, a potent mGlu2/3 antagonist. In vivo studies have demonstrated its efficacy in preclinical models of depression, often drawing comparisons to the rapid-acting antidepressant ketamine.[1][2] This guide compares the in vivo profile of LY3020371 with other well-characterized mGlu2/3 antagonists, namely LY341495 and MGS0039.
While direct head-to-head in vivo comparative studies are limited, this guide collates available data from various preclinical studies to offer a comprehensive overview. It is important to note that variations in experimental conditions across different studies should be considered when interpreting the data presented.
Comparative In Vivo Performance of mGlu2/3 Receptor Antagonists
The following tables summarize the in vivo efficacy of LY3020371, LY341495, and MGS0039 in key preclinical assays relevant to their antidepressant-like effects.
Table 1: Antidepressant-Like Efficacy in the Forced Swim Test (FST)
| Compound | Species | Dose Range | Route of Administration | Key Findings | Reference |
| LY3020371 | Rat | 1 - 10 mg/kg | Intravenous (i.v.) | Dose-dependently reduced immobility time. | [1][2] |
| LY341495 | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Significantly reduced immobility time in a chronic unpredictable stress model. | |
| MGS0039 | Rat | 0.3 - 3 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced immobility time. | |
| MGS0039 | Mouse | 1 mg/kg | Not Specified | Significantly attenuated increased immobility time in a social defeat stress model. |
Table 2: Target Engagement and Neurochemical Effects
| Compound | Species | Assay | Key Findings | Reference |
| LY3020371 | Rat | In Vivo Microdialysis (Prefrontal Cortex) | Increased efflux of dopamine, norepinephrine, and serotonin. | [1][2] |
| LY341495 | Rat | In Vivo Microdialysis (Nucleus Accumbens) | Perfusion increased glutamate release, indicating tonic activation of mGlu2/3 receptors. | |
| MGS0039 | Not Specified | Not Specified | Not Specified | Not Specified |
Disclaimer: The data presented in these tables are collated from different studies. Direct comparison should be made with caution due to potential variations in experimental protocols, animal strains, and other laboratory-specific conditions.
Key Signaling Pathways
Antagonism of mGlu2/3 receptors leads to a disinhibition of presynaptic glutamate release, which in turn is hypothesized to activate downstream signaling cascades associated with synaptic plasticity and antidepressant effects.
References
- 1. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Comparative Analysis of LY3027788 and First-Generation Antidepressants: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark of the novel antidepressant candidate LY3027788 against established first-generation antidepressants, namely Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, preclinical potency, and the experimental protocols used for their evaluation.
Executive Summary
LY3027788 represents a significant departure from the classic monoaminergic hypothesis of depression. As a prodrug of LY3020371, it functions as a potent and selective antagonist of metabotropic glutamate 2/3 (mGlu2/3) receptors. This mechanism offers a targeted approach to modulating glutamatergic neurotransmission, which is increasingly implicated in the pathophysiology of major depressive disorder. In contrast, first-generation antidepressants exert their effects through broad actions on monoamine systems, leading to a wide range of off-target effects. This guide presents in vitro potency data, detailed experimental methodologies, and visual representations of the underlying biological pathways to facilitate a clear comparison.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
First-generation antidepressants primarily increase the synaptic availability of monoamines (serotonin, norepinephrine, and dopamine). LY3027788, through its active metabolite LY3020371, modulates the glutamatergic system, offering a novel therapeutic strategy.
First-Generation Antidepressants:
-
Tricyclic Antidepressants (TCAs): These compounds, such as imipramine and amitriptyline, inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[1][2] However, they also interact with various other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to their significant side-effect profile.[1]
-
Monoamine Oxidase Inhibitors (MAOIs): MAOIs, like phenelzine and tranylcypromine, increase monoamine levels by inhibiting the enzyme monoamine oxidase, which is responsible for their degradation.[3] Non-selective MAOIs inhibit both MAO-A and MAO-B isoforms.
LY3027788 (LY3020371):
-
mGlu2/3 Receptor Antagonist: LY3020371 is a potent antagonist of mGlu2 and mGlu3 receptors. These receptors are presynaptic autoreceptors that normally inhibit the release of glutamate. By blocking these receptors, LY3020371 increases glutamate release in brain regions like the prefrontal cortex. This is hypothesized to lead to downstream effects on AMPA receptor signaling and synaptogenesis, pathways also implicated in the rapid antidepressant effects of ketamine.
Below is a diagram illustrating the distinct signaling pathways.
References
Cross-Species Efficacy of LY3027788 Hydrochloride: A Comparative Analysis for Depression Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of LY3027788 hydrochloride, a prodrug of the metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist LY3020371, with other therapeutic alternatives for the treatment of depression. The focus is on cross-species validation, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to this compound and the Role of mGlu2/3 Receptors in Depression
LY3027788 is an orally bioavailable prodrug that is rapidly converted in the body to its active form, LY3020371.[1] LY3020371 is a potent and selective antagonist of mGlu2/3 receptors. These receptors are presynaptic and play a crucial role in modulating glutamate release in the brain. In the context of depression, it is hypothesized that hyperactivity of the glutamatergic system contributes to the pathophysiology of the disorder. By blocking the inhibitory mGlu2/3 autoreceptors, LY3020371 increases glutamate release, which in turn is thought to activate downstream pathways associated with antidepressant effects, similar to the rapid-acting antidepressant ketamine.[2][3][4] Preclinical studies have demonstrated the antidepressant-like efficacy of LY3027788 and LY3020371 in rodent models.[1][5]
Comparative Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the antidepressant-like effects of LY3027788 and its active metabolite LY3020371 with the established rapid-acting antidepressant, ketamine, across different species and experimental models.
Table 1: Antidepressant-Like Effects in the Forced Swim Test (FST)
| Compound | Species | Administration Route | Dose Range | Key Findings | Reference |
| LY3027788 | Mouse | Oral (p.o.) | 4.8 - 27 mg/kg | Dose-dependent decrease in immobility time. ED50 of 8.2 mg/kg. | [1] |
| LY3020371 | Rat | Intravenous (i.v.) | 0.1 - 10 mg/kg | Significant decrease in immobility time. | [6] |
| Ketamine | Rat | Intravenous (i.v.) | 1 - 10 mg/kg | Dose-dependent decrease in immobility time. | [7] |
| Ketamine | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Significant decrease in immobility time. | [6] |
Table 2: Effects on Wakefulness
| Compound | Species | Administration Route | Dose Range | Key Findings | Reference |
| LY3027788 | Rat | Oral (p.o.) | 10 - 30 mg/kg | Dose-dependent increase in wake time without rebound hypersomnolence. | [1] |
| LY3020371 | Rat | Intravenous (i.v.) | 1 - 30 mg/kg | Dose- and time-dependent increase in cumulative wake time. | [6] |
| Ketamine | Rat | Not specified | Not specified | Promotes wakefulness. | [5] |
Signaling Pathways and Mechanism of Action
The antidepressant effects of mGlu2/3 receptor antagonists like LY3020371 are believed to be mediated by the modulation of glutamatergic neurotransmission, leading to the activation of downstream signaling pathways that are also implicated in the action of ketamine. A key pathway involves the activation of the mechanistic target of rapamycin (mTOR) signaling cascade, which plays a crucial role in synaptic plasticity.[1][2]
Caption: Proposed signaling pathway for LY3020371 and comparison with Ketamine.
Experimental Protocols
Forced Swim Test (Rodent Model of Antidepressant Activity)
This protocol is a widely used preclinical screen for antidepressant drugs.[8][9][10]
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant effect.
Materials:
-
Cylindrical water tanks (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording equipment and analysis software.
-
Test compounds (this compound, ketamine) and vehicle control.
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Pre-swim Session (for rats): On day 1, rats are placed in the water-filled cylinders for a 15-minute pre-swim session. This induces a baseline level of immobility for the test session. Mice typically do not undergo a pre-swim session.
-
Drug Administration: On day 2 (for rats) or on the test day (for mice), animals are administered the test compound or vehicle at a specified time before the test (e.g., 60 minutes for oral administration).
-
Test Session: Animals are placed individually into the swim cylinders, and their behavior is recorded for a 5-minute (for rats) or 6-minute (for mice) test session.
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is scored by a trained observer blind to the treatment conditions or by automated video-tracking software.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Cross-Species Validation and Comparison with Alternatives
The available data indicates that this compound, through its active metabolite LY3020371, exhibits antidepressant-like effects in both mice and rats, suggesting a conserved mechanism of action across rodent species. The primary alternative for rapid-acting antidepressants is ketamine, which acts as an NMDA receptor antagonist. While both LY3020371 and ketamine appear to converge on the mTOR signaling pathway, their upstream mechanisms are distinct.
A key differentiator highlighted in preclinical studies is the side-effect profile. Ketamine is associated with psychotomimetic effects and abuse potential. In contrast, preclinical data suggests that LY3020371 does not produce ketamine-like side effects, such as motor and cognitive deficits.[6]
Other mGlu2/3 receptor antagonists have also been investigated for depression. For instance, decoglurant, a negative allosteric modulator of mGlu2/3 receptors, has been evaluated in clinical trials, although with mixed results.[3][11] TS-161 is another mGlu2/3 receptor antagonist that has undergone clinical investigation.[11] These compounds represent a class of potential therapeutics with a novel mechanism of action for the treatment of depression.
Conclusion
This compound, as a prodrug of the mGlu2/3 receptor antagonist LY3020371, demonstrates promising antidepressant-like effects in cross-species preclinical models. Its mechanism of action, while converging on similar downstream pathways as ketamine, offers a potentially safer alternative with a reduced side-effect profile. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and the broader class of mGlu2/3 receptor antagonists for the treatment of major depressive disorder.
Caption: Experimental workflow for cross-species validation of a novel antidepressant.
References
- 1. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu2/3 Receptor Antagonists as Novel Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Novel Glutamatergic Modulators, Including LY3027788
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant drug discovery is undergoing a significant paradigm shift, moving beyond traditional monoaminergic targets to the complex and multifaceted glutamatergic system. The rapid and robust antidepressant effects observed with N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine have spurred the development of a new generation of glutamatergic modulators with the potential for faster onset of action and efficacy in treatment-resistant depression. This guide provides a comparative overview of several novel glutamatergic modulators, with a focus on the metabotropic glutamate receptor 2/3 (mGluR2/3) antagonist LY3027788 and its active metabolite, LY3020371. We present a compilation of preclinical data on efficacy, mechanism of action, pharmacokinetics, and safety, alongside detailed experimental protocols and visual representations of key pathways and workflows to aid researchers in this dynamic field.
Comparative Efficacy in Preclinical Models
The forced swim test (FST) in rodents is a widely used behavioral assay to screen for potential antidepressant activity. A reduction in the duration of immobility in this test is indicative of an antidepressant-like effect. The following table summarizes the available preclinical data for LY3027788/LY3020371 and other notable glutamatergic modulators in the FST.
| Compound | Class | Animal Model | Dose | Route of Administration | Change in Immobility Time | Citation |
| LY3027788 | mGluR2/3 Antagonist (Prodrug) | Mouse | 4.8 - 27 mg/kg | Oral (p.o.) | Dose-dependent decrease | [1] |
| LY3020371 | mGluR2/3 Antagonist | Rat | 0.1 - 10 mg/kg | Intravenous (i.v.) | Dose-dependent decrease | [1] |
| Esketamine | NMDA Receptor Antagonist | Mouse | Not specified | Intraperitoneal (i.p.) | Significant decrease | [2] |
| Ketamine | NMDA Receptor Antagonist | Mouse (stressed) | 10 - 30 mg/kg | Intraperitoneal (i.p.) | Decrease | [3] |
| Rapastinel (GLYX-13) | NMDA Receptor Modulator (Glycine-site partial agonist) | Rat | 3 mg/kg | Intravenous (i.v.) | Significant decrease | [4] |
| TS-161 | mGluR2/3 Antagonist | Not specified | Not specified | Not specified | Antidepressant-like effects reported | [5][6] |
| Decoglurant | mGluR2/3 Negative Allosteric Modulator | Not specified | Not specified | Not specified | Preclinical antidepressant-like effects reported | [7] |
Mechanism of Action: Modulating the Glutamate Synapse
The antidepressant effects of these novel compounds stem from their distinct interactions with the glutamatergic synapse, leading to downstream changes in synaptic plasticity and neuronal function.
-
LY3027788 (LY3020371): As an antagonist of presynaptic mGluR2/3 autoreceptors, LY3020371 blocks the feedback inhibition of glutamate release. This leads to an increase in synaptic glutamate levels, which is thought to subsequently enhance the activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key step in promoting synaptogenesis and rapid antidepressant effects.[5]
-
Esketamine/Ketamine: These non-competitive NMDA receptor antagonists are believed to exert their primary antidepressant effects by blocking NMDA receptors on inhibitory GABAergic interneurons.[8] This disinhibition leads to a surge of glutamate release and subsequent AMPA receptor activation, triggering downstream signaling cascades involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR).[8]
-
Rapastinel (GLYX-13): This tetrapeptide acts as a partial agonist at the glycine site of the NMDA receptor. By modulating, rather than blocking, NMDA receptor function, it is thought to enhance synaptic plasticity and long-term potentiation (LTP) without inducing the psychotomimetic side effects associated with ketamine.[4][9]
-
TS-161 and Decoglurant: Similar to LY3020371, these compounds target mGluR2/3, either as an orthosteric antagonist (TS-161) or a negative allosteric modulator (decoglurant), to increase synaptic glutamate levels.[5][7]
Glutamatergic Signaling Pathway
Caption: Glutamatergic synapse and targets of novel modulators.
Comparative Effects on Synaptic Plasticity
Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory and is considered a key indicator of synaptic plasticity. The ability of a compound to modulate LTP can provide insights into its potential to induce lasting changes in neural circuits relevant to depression.
| Compound | Effect on LTP | Experimental Model | Citation |
| LY3020371 | Information not readily available in searched results | - | - |
| Ketamine | Can have complex, concentration-dependent effects. Low doses may not block LTP induction, and some studies suggest it can reverse stress-induced deficits in LTP. | Rat/Mouse Hippocampal Slices | [10] |
| Rapastinel (GLYX-13) | Enhances the magnitude of LTP. | Rat Hippocampal and Medial Prefrontal Cortex Slices | [1][4] |
Pharmacokinetic and Safety Profiles
A favorable pharmacokinetic and safety profile is crucial for the successful clinical development of any new therapeutic agent. The following tables provide a comparative summary of available preclinical data.
Pharmacokinetic Parameters
| Compound | Animal Model | Tmax | Half-life (t1/2) | Bioavailability | Citation |
| LY3020371 | Rat | - | - | - | [11] |
| Esketamine (inhalation) | Rat | - | - | 62% | [1] |
| TS-161 (as TP0178894) | Human | ~5 hours | <13 hours | Orally bioavailable | [10] |
| Rapastinel (GLYX-13) | - | - | - | Intravenous administration | [9] |
Preclinical Safety and Tolerability
| Compound | Key Preclinical Safety Findings | Citation |
| LY3020371 | Did not produce ketamine-like neurotoxic, motor, cognitive, or abuse-liability effects in rodents. High doses were well-tolerated in 14-day toxicology studies in rats and monkeys. | [12] |
| Esketamine | Preclinical studies indicated a potential for abuse. The metabolite, (S)-norketamine, may have a better safety profile. | [13] |
| Rapastinel (GLYX-13) | Did not induce cognitive deficits or psychotomimetic behaviors seen with ketamine in mice. | [14] |
| TS-161 | Well-tolerated in Phase 1 human studies, with the most common adverse events being nausea, vomiting, and dizziness. | [10] |
| Decoglurant | Well-tolerated in a Phase 2 clinical trial but did not show significant antidepressant or procognitive effects. | [15] |
Experimental Protocols
Forced Swim Test (Mouse)
This protocol is adapted from methodologies described in the literature for screening antidepressant compounds.[16][17]
1. Apparatus:
-
A transparent Plexiglas cylinder (30 cm height x 20 cm diameter).
-
Water maintained at 24-25°C, filled to a depth of 15 cm to prevent the mouse from touching the bottom with its tail or feet.
2. Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
The entire session is typically video-recorded for later analysis.
-
After the 6-minute session, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
3. Data Analysis:
-
The last 4 minutes of the 6-minute session are typically analyzed.
-
A trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water.
-
The percentage of time spent immobile is calculated for each animal.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility time between different treatment groups.
In Vitro Electrophysiology: Hippocampal Slice Long-Term Potentiation (LTP)
The following provides a general outline for recording LTP in hippocampal slices to assess the effects of glutamatergic modulators.[18][19]
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 15-20 minutes.
-
Apply the glutamatergic modulator of interest to the perfusion bath at the desired concentration and record for a set period to observe its effect on baseline synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
3. Data Analysis:
-
The slope of the fEPSP is measured to quantify synaptic strength.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the pre-HFS baseline.
-
Statistical comparisons are made between control slices and slices treated with the glutamatergic modulator to determine its effect on LTP.
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel glutamatergic modulators for antidepressant potential.
References
- 1. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ijbs.com [ijbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target [mdpi.com]
- 12. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Preparation of antidepressants for use in preclinical research" by Jonathan E. McConathy, Catherine Capello et al. [digitalcommons.wustl.edu]
- 14. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. scientifica.uk.com [scientifica.uk.com]
- 19. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of LY3027788 Hydrochloride and Ketamine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic profiles of LY3027788 hydrochloride and ketamine, with a focus on their therapeutic indices. The information is supported by available preclinical experimental data.
The quest for rapid-acting antidepressants with improved safety profiles has led to the investigation of novel glutamatergic modulators. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated rapid and robust antidepressant effects, but its clinical utility is hampered by a narrow therapeutic window and a range of adverse effects.[1] this compound is an orally bioavailable prodrug of LY3020371, a potent and selective metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist.[2][3][4][5][6] Preclinical studies suggest that this compound, through its active metabolite, may offer a wider therapeutic index than ketamine by achieving comparable antidepressant-like efficacy with a significantly improved safety and tolerability profile.
Comparative Quantitative Data
The therapeutic index of a drug is a measure of its relative safety, comparing the dose that produces a therapeutic effect to the dose that produces toxicity. A wider therapeutic index indicates a safer drug. The following tables summarize the available preclinical data for this compound (as its active metabolite LY3020371) and ketamine.
| Efficacy in Preclinical Antidepressant Models | This compound (as LY3020371) | Ketamine | Reference |
| Model | Forced Swim Test (Mice) | Forced Swim Test (Mice) | [2][6] |
| Effective Dose | 16 mg/kg (p.o.) for LY3027788 showed a minimal effective dose, with an ED60 of 8.2 mg/kg. | 10-30 mg/kg (i.p.) showed antidepressant-like effects. | [6][7][8] |
| Outcome | Significant decrease in immobility time, comparable to the effects of ketamine. | Significant decrease in immobility time. | [2][6][7] |
| Adverse Effect Profile in Preclinical Models | This compound (as LY3020371) | Ketamine | Reference |
| Motor Effects | Did not impair motor performance on an inverted screen; produced only small increases in locomotion. | Impaired motor performance; induced hyperlocomotion. | [1][2] |
| Cognitive Effects | Did not negatively affect spontaneous alternation in a Y-maze; had no significant impact or lesser effects in a T-maze and psychomotor vigilance task. | Negatively affected spontaneous alternation in a Y-maze; produced cognitive-impairing effects in a T-maze and psychomotor vigilance task. | [1][2] |
| Psychotomimetic-like Effects | Did not substitute for phencyclidine (PCP) in drug discrimination studies, suggesting a low potential for psychotomimetic effects. | Known to have psychotomimetic effects. | [1] |
| Abuse Liability | Did not increase dopamine efflux in the nucleus accumbens. | Increased dopamine efflux in the nucleus accumbens, which is associated with abuse potential. | [1][2] |
| Toxicology Data | This compound (as LY3020371) | Ketamine | Reference |
| Rodent Acute Toxicity | No critical toxicological findings in 14-day studies with doses up to 1000 mg/kg (i.v.) in rats. | LD50 (Mouse, i.p.): 400 mg/kg. LD50 (Rat, oral): 447 mg/kg. | [1][2][3][9] |
| Non-Rodent Acute Toxicity | No critical toxicological findings in 14-day studies with doses up to 500 mg/kg (i.v.) in Cynomolgus monkeys. | N/A | [1][2] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral model used to assess antidepressant-like activity in rodents.[10][11][12][13]
-
Apparatus: A cylindrical container (e.g., 37 cm high, 15.5 cm in diameter) is filled with water (25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 20 cm).[10][14]
-
Procedure:
-
Pre-test (for rats): On the first day, animals are placed in the water for a 15-minute session.[11]
-
Test: 24 hours after the pre-test, animals are again placed in the water for a 5 or 6-minute session.[11][14] For mice, a single 6-minute session is often used, with the first 2 minutes for habituation.[11][12]
-
Drug Administration: The test compound (e.g., LY3027788 or ketamine) or vehicle is administered at a specified time before the test session (e.g., 60 minutes prior).[14]
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the final 4 minutes of the test session. A significant decrease in immobility time is indicative of an antidepressant-like effect.[11][15]
Motor and Cognitive Function Assessment
-
Inverted Screen Test: This test assesses motor coordination and grip strength. Animals are placed on a wire mesh screen which is then inverted. The time until the animal falls off is recorded. Longer latencies to fall indicate better motor function.
-
Y-Maze Spontaneous Alternation: This task is used to evaluate spatial working memory.[16] The maze consists of three identical arms. An animal is placed in the center and allowed to explore freely for a set period (e.g., 8 minutes).[16] The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into all three different arms. A lower percentage of spontaneous alternations suggests cognitive impairment.[16]
Signaling Pathways and Experimental Workflows
The differing mechanisms of action of this compound and ketamine are believed to underlie their distinct therapeutic profiles.
Caption: Signaling pathway of this compound's active metabolite, LY3020371.
References
- 1. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressants do not increase the lethality of ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 7. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 8. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. Y-Maze Protocol [protocols.io]
Safety Operating Guide
Proper Disposal Procedures for LY3027788 Hydrochloride: A General Guide
Immediate Safety Advisory: A specific Safety Data Sheet (SDS) for LY3027788 hydrochloride could not be located. The identifier may be incorrect or not widely published. Therefore, this compound must be treated as an unknown and potentially hazardous chemical . The following guidelines are based on general best practices for the disposal of unknown laboratory chemicals and hydrochloride salts. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Core Principle: Treat as Unknown Hazardous Waste
When the specific hazards of a chemical are unknown, it must be handled with the utmost caution. Do not assume it is non-hazardous. The disposal of unidentified chemicals is strictly regulated to prevent harm to personnel and the environment.
**Step-by-Step Disposal Protocol for Unknown Chemicals
-
Do Not Dispose Down the Drain or in Regular Trash: Never pour unknown chemicals down the sink or discard them as regular waste.[1][2] This is a violation of regulations and can lead to dangerous chemical reactions in the drainage system or harm to the environment.
-
Segregation is Key: Do not mix this compound with any other chemical waste.[3][4] Mixing unknown substances can result in violent reactions, the release of toxic gases, or the formation of explosive compounds. Keep it in its original container if possible.
-
Proper Containerization and Labeling:
-
Ensure the container is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[5]
-
Label the container clearly with the words "Hazardous Waste " and "Unknown Chemical: this compound ".[6][7]
-
Include any other known information, such as the date it was received or synthesized, and the name of the researcher responsible.[8]
-
-
Safe Storage in a Satellite Accumulation Area (SAA):
-
Contact Your Environmental Health and Safety (EHS) Department:
-
This is the most critical step. Your institution's EHS department is responsible for the proper disposal of hazardous and unknown waste.[3][10]
-
They will arrange for the collection of the waste and may need to perform an analysis to identify the substance for proper disposal, a process that may be charged to the generating department.[7][9][10]
-
-
Disposal of Empty Containers:
-
An empty container that held an unknown or hazardous chemical must be handled carefully.
-
It is often recommended to triple-rinse the container with a suitable solvent.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][7]
-
After triple-rinsing, deface or remove all labels from the container before disposing of it as regular solid waste, such as in a designated glass disposal box.[2][11]
-
General Hazard Profile of Hydrochloride Salts
While the specific properties of this compound are unknown, hydrochloride salts of active pharmaceutical ingredients are often acidic and can present the following general hazards. This information is for context only and should not be considered a substitute for a specific SDS.
| Hazard Category | Potential Risks Associated with Hydrochloride Salts |
| Corrosivity | Can cause severe skin burns and eye damage due to their acidic nature.[12][13] |
| Irritation | May cause irritation to the respiratory tract if inhaled as a dust or aerosol. |
| Toxicity | Harmful if swallowed or absorbed through the skin. The specific toxicity of LY3027788 is unknown. |
| Reactivity | May be incompatible with strong bases and oxidizing agents.[14] |
Experimental Protocols and Data Presentation
Due to the lack of specific information for this compound, no experimental protocols or quantitative data for this compound can be provided. For any laboratory work, it is essential to develop a standard operating procedure (SOP) that includes waste disposal, and this should be done in consultation with your institution's EHS department.
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a chemical such as this compound in a laboratory setting.
Caption: General Workflow for Chemical Waste Disposal.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. esc.bogazici.edu.tr [esc.bogazici.edu.tr]
- 5. wcu.edu [wcu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. uah.edu [uah.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. benchchem.com [benchchem.com]
- 13. laballey.com [laballey.com]
- 14. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling LY3027788 hydrochloride
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling LY3027788 hydrochloride. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
The handling of potent pharmaceutical compounds like this compound requires stringent safety measures to prevent exposure.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs) and hydrochloride salts.[2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory operations is necessary to determine the appropriate level of PPE required.[3] However, for potent compounds, a conservative approach is always recommended. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Recommendation | Enhanced Protection (for high-risk operations) |
| Body Protection | Disposable, low-linting lab coat | Disposable, solid-front, back-tying gown; "Bunny suit" coveralls for full-body protection[4] |
| Hand Protection | Double-gloving with nitrile gloves | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) over inner nitrile gloves |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a full-face shield[4] |
| Respiratory Protection | Not typically required for small quantities in a ventilated enclosure | N95 respirator or a Powered Air-Purifying Respirator (PAPR) for operations with a high risk of aerosolization[2][4] |
| Foot Protection | Closed-toe shoes | Disposable shoe covers[4] |
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: If required, put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring complete coverage.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the gown.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.
-
Gown/Coverall: Remove the gown or coverall by rolling it down and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove eye and face protection from the back.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Shoe Covers: Remove shoe covers.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5] All waste should be treated as hazardous.
| Waste Stream | Container | Disposal Method |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container | Incineration at a licensed hazardous waste facility |
| (e.g., contaminated gloves, gowns, bench paper) | ||
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container | Collection by a licensed hazardous waste disposal service |
| (e.g., unused solutions, solvent rinses) | ||
| Sharps | Labeled, puncture-proof sharps container | Collection by a licensed medical or hazardous waste disposal service |
| (e.g., contaminated needles, scalpels) |
Experimental Protocol: Waste Disposal
Solid Waste:
-
Segregation: Collect all contaminated solid waste (gloves, wipes, etc.) in a designated, labeled hazardous waste bag within the fume hood or designated work area.
-
Containment: Once the procedure is complete, securely seal the bag.
-
Transfer: Place the sealed bag into a larger, rigid, and labeled hazardous waste container for collection.
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.
-
Compatibility: Ensure the container material is compatible with the solvents used.
-
Storage: Store the waste container in a designated secondary containment area until collection.
Sharps Waste:
-
Immediate Disposal: Dispose of all contaminated sharps directly into a designated sharps container.
-
Do Not Recap: Never recap needles.
-
Container Management: Do not overfill the sharps container. Seal it when it is three-quarters full and arrange for collection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
